6-bromo-7-methyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFJVAPHFCUNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Architecture and Synthetic Utility of 6-Bromo-7-methyl-1H-indole-2-carboxylic Acid
This technical guide provides a comprehensive analysis of 6-bromo-7-methyl-1H-indole-2-carboxylic acid , a specialized heterocyclic scaffold critical in modern medicinal chemistry.
Executive Summary
6-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS: 1388069-72-4) represents a "privileged structure" in drug discovery. Unlike simple indole carboxylates, this molecule features a trisubstituted core that offers unique orthogonality:
-
C2-Carboxylic Acid: A polar handle for solubility or pharmacophore extension.
-
C6-Bromide: A reactive site for palladium-catalyzed cross-coupling (Suzuki/Buchwald).
-
C7-Methyl Group: A steric buttress that modulates metabolic stability and restricts conformation, often improving selectivity against off-target proteins.
This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this scaffold in high-throughput optimization.
Physicochemical Profile
Understanding the physical baseline is crucial for formulation and assay development.
| Property | Value / Description | Significance |
| Formula | Core composition | |
| Molecular Weight | 254.08 g/mol | Fragment-like space (<300 Da) |
| Appearance | Pale yellow to off-white solid | Indicates high purity (oxidation leads to browning) |
| Predicted pKa (COOH) | ~3.8 | Acidic; exists as carboxylate at physiological pH |
| Predicted pKa (NH) | ~16.5 | Weakly acidic; requires strong base (e.g., NaH) for deprotonation |
| LogP (Predicted) | 2.8 - 3.1 | Moderate lipophilicity; good membrane permeability potential |
| H-Bond Donors | 2 (COOH, NH) | Critical for receptor binding |
| H-Bond Acceptors | 2 (C=O, OH) | Interaction points for solvating water or protein residues |
Synthetic Architecture (Expertise & Experience)
The synthesis of 6-bromo-7-methyl-1H-indole-2-carboxylic acid is non-trivial due to the specific substitution pattern. The most robust, scalable method relies on the Fischer Indole Synthesis , designed to enforce regioselectivity.
Retrosynthetic Logic
Direct halogenation of 7-methylindole often yields mixtures (C3 vs C6 competition). Therefore, the bromine and methyl groups must be pre-installed on the benzene ring before cyclization.
Key Precursor: 3-Bromo-2-methylaniline. Logic: In the Fischer cyclization, the hydrazine derived from this aniline has two ortho positions. The C2 position is blocked by the methyl group, forcing cyclization exclusively at the C6 position (para to the bromine), yielding the desired 6-bromo-7-methyl isomer.
Validated Synthetic Protocol
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Japp-Klingemann Condensation [1]
-
Diazotization: Dissolve 3-bromo-2-methylaniline (1.0 eq) in conc. HCl/water at 0°C. Add
(1.1 eq) dropwise to form the diazonium salt. -
Coupling: Prepare a solution of ethyl 2-methylacetoacetate (1.1 eq) and KOH (aqueous). Add the diazonium salt solution slowly at 0°C.
-
Result: Formation of the hydrazone intermediate (often precipitates as a colored solid).
Step 2: Fischer Cyclization
-
Cyclization: Suspend the hydrazone in polyphosphoric acid (PPA) or reflux in ethanolic
. Heat to 80–100°C. -
Mechanism: The hydrazone undergoes a [3,3]-sigmatropic rearrangement. The steric bulk of the 7-methyl group prevents cyclization at that site, directing ring closure to the unsubstituted carbon.
-
Workup: Pour onto ice water. The ethyl ester (Ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate) precipitates. Filter and wash.[2]
Step 3: Saponification
-
Hydrolysis: Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3.0 eq).
-
Reaction: Stir at 50°C for 2 hours.
-
Isolation: Acidify with 1M HCl to pH 2. The title compound precipitates as a solid.[2]
Visualization: Synthetic Pathway
Figure 1: Regioselective synthesis via Fischer Indole cyclization, utilizing steric blocking to ensure 7-methyl placement.
Reactivity & Functionalization[1][5][7]
This scaffold is a "tri-vector" building block. Each functional group can be modified independently, allowing for the rapid generation of chemical libraries.
The C6-Bromine Handle (Cross-Coupling)
The bromine at C6 is electronically activated by the indole nitrogen, making it an excellent candidate for Palladium-catalyzed reactions.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
-
Conditions:
, , Dioxane/Water, 90°C. -
Insight: The 7-methyl group provides steric protection to the C6 position, potentially requiring higher temperatures or active ligands (e.g., XPhos) compared to non-methylated analogs.
-
-
Buchwald-Hartwig: Couples with amines to form C6-amino indoles.
The C2-Carboxylic Acid (Amidation)
The carboxylic acid is the primary vector for pharmacophore attachment.
-
Amide Coupling: Standard EDC/HOBt or HATU conditions work well.
-
Decarboxylation: Heating with copper powder in quinoline can remove the C2-COOH entirely if the 6-bromo-7-methylindole core is the desired final target.
The N1-Indole Nitrogen
-
Alkylation: The N-H proton is less acidic than standard amides but can be deprotonated by
or NaH. -
Steric Warning: The 7-methyl group creates significant steric hindrance around the N1 position. Alkylation with bulky electrophiles (e.g., isopropyl halides) will be sluggish. Use stronger bases and polar aprotic solvents (DMF/DMSO) to drive these reactions.
Visualization: Reactivity Landscape
Figure 2: Functionalization vectors. Note the steric hindrance at N1 (dashed line) due to the adjacent 7-methyl group.
Medicinal Chemistry Applications
NMDA Receptor Antagonism
Indole-2-carboxylic acids are classic bioisosteres for the glycine co-agonist site of the NMDA receptor. The 6-halo substitution is critical for potency, locking the ligand into a hydrophobic pocket. The 7-methyl group adds lipophilicity and twists the core slightly out of planarity, potentially improving selectivity against the AMPA receptor.
HIV-1 Integrase Inhibition
Research indicates that indole-2-carboxylic acids can chelate
Safety & Handling
-
GHS Classification: Warning.
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Keep cold (2–8°C) and protected from light. Brominated indoles can be light-sensitive, leading to debromination over extended periods.
References
-
Sigma-Aldrich. 6-Bromo-7-methyl-1H-indole-2-carboxylic acid Product Data. Link
-
National Institutes of Health (NIH). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Link
-
BenchChem. Synthesis Protocols for 6-bromo-indole-4-carboxylic acid amides (Analogous Chemistry). Link
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles and 7-Substituted Indoles. Link
Sources
A Technical Guide to Halogenated Indole-2-Carboxylic Acid Building Blocks in Modern Drug Discovery
Abstract
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms onto this scaffold creates a versatile class of building blocks with tunable electronic properties and, critically, synthetic handles for diversification. This guide provides an in-depth technical overview of halogenated indole-2-carboxylic acid building blocks for researchers, scientists, and drug development professionals. We will explore the principal synthetic routes to these compounds, delve into their reactivity in key cross-coupling reactions, and showcase their application in the synthesis of biologically active molecules. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical utility.
Introduction: The Strategic Value of Halogenated Indoles
The indole ring system is a ubiquitous motif in natural products and pharmaceuticals, prized for its ability to participate in various biological interactions. The indole-2-carboxylic acid framework, in particular, is a key intermediate in the synthesis of drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2]
Halogenation of the indole core is a powerful strategy in drug design for several reasons:
-
Modulation of Physicochemical Properties: Halogen atoms (F, Cl, Br, I) can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.
-
Conformational Control: The size and electronegativity of halogens can influence the preferred conformation of the molecule, which can be crucial for receptor binding.
-
Synthetic Handle: A halogen atom, particularly bromine and iodine, provides a reactive site for introducing further chemical diversity through transition-metal-catalyzed cross-coupling reactions.[3] This allows for late-stage functionalization, a highly valuable strategy in modern drug discovery.
This guide will focus on the practical synthesis and application of these essential building blocks.
Synthesis of Halogenated Indole-2-Carboxylic Acids
The preparation of halogenated indole-2-carboxylic acids can be broadly categorized into two approaches: construction of the indole ring from a halogenated precursor or direct halogenation of a pre-formed indole-2-carboxylic acid derivative.
Fischer Indole Synthesis: Building from Halogenated Precursors
The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus.[4][5] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[4] For the synthesis of halogenated indole-2-carboxylic acids, a halogen-substituted phenylhydrazine is reacted with a pyruvate derivative.
A general method involves reacting halogen-substituted phenylhydrazines with 2-oxoglutarate to generate the corresponding halogenated indole-3-acetic acid, which can be a precursor to the 2-carboxylic acid.[6] The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement to form a diimine, followed by cyclization and elimination of ammonia to yield the aromatic indole.[4]
Experimental Protocol: Fischer Indole Synthesis of 5-Bromo-1H-indole-2-carboxylic acid
-
Hydrazone Formation: To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium pyruvate (1.1 eq). Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the reaction mixture. Heat the reaction to 80-100 °C and monitor by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 5-bromo-1H-indole-2-carboxylic acid.
Direct Halogenation of Indole-2-Carboxylic Acid Esters
Direct halogenation of the indole ring is another common strategy. The C3 position of the indole nucleus is the most electron-rich and therefore the most susceptible to electrophilic attack. To achieve halogenation at other positions (e.g., C4, C5, C6, or C7), it is often necessary to protect the N-H and C3 positions or to use specific halogenating agents and conditions. For the synthesis of halogenated indole-2-carboxylic acids, it is often more practical to halogenate the corresponding ester and then hydrolyze it to the acid.
-
Bromination: N-Bromosuccinimide (NBS) is a common reagent for the bromination of indoles. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile.
-
Chlorination: N-Chlorosuccinimide (NCS) is used for chlorination, often under similar conditions to bromination.
-
Iodination: N-Iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., NaOH) can be used for iodination.
Reactivity and Synthetic Applications: The Halogen as a Gateway to Complexity
The true power of halogenated indole-2-carboxylic acids lies in their ability to serve as versatile platforms for further molecular elaboration. The carbon-halogen bond can be readily transformed into new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds using a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8] In the context of our building blocks, a bromo- or iodo-indole-2-carboxylate can be coupled with a wide range of aryl or heteroaryl boronic acids.[9]
Experimental Protocol: Suzuki Coupling of Ethyl 5-bromo-1H-indole-2-carboxylate
-
Reaction Setup: In a reaction vessel, combine ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[10][11] This reaction is invaluable for synthesizing arylamines and has been successfully applied to halogenated indoles.[12] A variety of primary and secondary amines can be coupled with bromo- or chloro-indole-2-carboxylates.
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 6-chloro-1H-indole-2-carboxylate
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine ethyl 6-chloro-1H-indole-2-carboxylate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Solvent: Add a dry, deoxygenated solvent like toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat it to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench it with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide.[13][14] This reaction is particularly useful for introducing a linear, rigid alkynyl group, which can act as a linker or a pharmacophore element. Iodo- and bromo-indole-2-carboxylates are excellent substrates for this transformation.
Applications in Drug Discovery
Halogenated indole-2-carboxylic acid derivatives are key components in a variety of biologically active compounds, demonstrating their importance in medicinal chemistry.
Antiviral Agents
Derivatives of indole-2-carboxylic acid have shown significant potential as antiviral agents.[15][16] For instance, certain compounds have exhibited potent inhibitory activity against influenza A and Coxsackie B3 virus.[15] The indole-2-carboxylic acid scaffold has also been identified as a promising starting point for the development of HIV-1 integrase inhibitors.[7][17][18][19] The introduction of a halogenated benzene ring at the C6 position has been shown to enhance binding to viral DNA through π–π stacking interactions.[17][20]
Anticancer Agents
The indole scaffold is a well-established pharmacophore in oncology.[21] Novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized as potent antitumor agents, targeting proteins such as 14-3-3η in liver cancer.[21][22] Additionally, thiazolyl-indole-2-carboxamide derivatives have been evaluated as multitarget anticancer agents, inhibiting key protein kinases like EGFR, HER2, and VEGFR-2.[23]
Enzyme Inhibitors
Indole-2-carboxylic acid derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[24]
Table 1: Examples of Bioactive Molecules Derived from Halogenated Indole-2-Carboxylic Acids
| Compound Class | Therapeutic Target | Halogen Position | Reference |
| HIV-1 Integrase Inhibitors | HIV-1 Integrase | C6 | [7][17] |
| Antitumor Agents | 14-3-3η Protein | Varies | [21][22] |
| Kinase Inhibitors | EGFR, HER2, VEGFR-2 | Varies | [23] |
| IDO1/TDO Dual Inhibitors | IDO1/TDO | C6 | [24] |
Conclusion
Halogenated indole-2-carboxylic acids are not merely synthetic intermediates; they are strategic building blocks that empower medicinal chemists to rapidly explore chemical space and optimize drug candidates. Their straightforward synthesis, coupled with their versatile reactivity in a range of powerful cross-coupling reactions, makes them indispensable tools in the modern drug discovery toolbox. The ability to fine-tune the properties of a lead compound through late-stage halogenation and subsequent functionalization underscores the enduring value of these remarkable scaffolds. As drug discovery continues to evolve, the demand for such versatile and strategically designed building blocks will undoubtedly grow.
References
- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry, 85, 314-320.
- Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed.
- Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Wang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ResearchGate.
- Wang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
- Al-Ostath, A., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate.
- J&K Scientific. (2024). Indole-2-carboxylic acid | 1477-50-5.
- Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
- Tois, J., et al. (2001). Solid-phase bromination and Suzuki coupling of 2-carboxyindoles. PubMed.
- Chem-Impex. (n.d.). L-Indoline-2-carboxylic acid.
- Sidorov, G. V., & Myasoedov, N. F. (1998). Synthesis of >14>C‐labeled halogen substituted indole‐3‐acetic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 41(10), 917-922.
- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Fischer indole synthesis.
- SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
- Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines.
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6-bromo-7-methyl-1H-indole-2-carboxylic acid safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 6-bromo-7-methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety considerations and handling protocols for 6-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS No. 1388069-72-4). As a Senior Application Scientist, the following information is synthesized from available safety data for structurally similar brominated indole compounds to ensure a comprehensive understanding of the potential hazards and the implementation of robust safety measures in the absence of a specific Safety Data Sheet (SDS) for this particular molecule. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this document, aiming to provide a self-validating system for laboratory safety.
Hazard Identification and Classification
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][3]
Based on this information, the compound is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |
The GHS pictogram associated with these hazards is the GHS07 symbol (Exclamation Mark), and the signal word is "Warning".
Toxicological Profile and First-Aid Measures
The toxicological properties of 6-bromo-7-methyl-1H-indole-2-carboxylic acid have not been extensively studied. However, based on data from similar brominated indoles, exposure can lead to irritation of the skin, eyes, and respiratory tract.[1][4] Ingestion may cause gastrointestinal irritation, nausea, and vomiting.[1]
First-Aid Procedures:
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact : In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water. Call a physician or poison control center immediately.[5]
Exposure Controls and Personal Protection
To minimize exposure to 6-bromo-7-methyl-1H-indole-2-carboxylic acid, a combination of engineering controls and personal protective equipment (PPE) is essential.
Engineering Controls :
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][4]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][7]
-
Respiratory Protection : If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator.[7]
Handling and Storage
Handling :
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[3]
Storage :
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Store at temperatures between 0-8°C.
-
Protect from light.[8]
Accidental Release and Fire-Fighting Measures
Accidental Release :
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.[6]
-
Avoid dust formation.[1]
-
Sweep up and shovel into a suitable, closed container for disposal.[1]
-
Do not let the product enter drains.[6]
Fire-Fighting :
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9]
-
Specific Hazards : During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas may be produced.[4]
-
Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.[6]
Physical and Chemical Properties
-
CAS Number : 1388069-72-4
-
Molecular Formula : C10H8BrNO2
-
Molecular Weight : 254.08 g/mol
-
Appearance : Yellow solid
-
Purity : Typically ≥95%
Stability and Reactivity
-
Chemical Stability : Stable under recommended storage conditions.[4]
-
Conditions to Avoid : Excess heat and dust formation.[4]
-
Hazardous Decomposition Products : Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[4]
Conclusion
6-bromo-7-methyl-1H-indole-2-carboxylic acid, like other brominated indoles, should be handled with care in a laboratory setting. While this guide provides a comprehensive overview based on available data for similar compounds, it is crucial for researchers to always apply prudent laboratory practices. The biological activity of brominated indoles is an active area of research, with studies exploring their anti-inflammatory and other therapeutic properties.[10][11] A thorough understanding of the safety protocols outlined in this guide is paramount for the safe and effective use of this compound in drug discovery and development.
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The Strategic Synthesis and Application of 6-bromo-7-methyl-1H-indole-2-carboxylic acid: A Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 6-bromo-7-methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, physicochemical properties, and strategic applications, with a focus on the underlying chemical principles and practical experimental considerations.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's biological activity. 6-bromo-7-methyl-1H-indole-2-carboxylic acid, with its distinct substitution pattern, offers three key points for molecular elaboration: the carboxylic acid at the 2-position, the bromine atom at the 6-position, and the nitrogen of the indole ring. This trifecta of reactive sites makes it a valuable intermediate in the synthesis of complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of 6-bromo-7-methyl-1H-indole-2-carboxylic acid is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1388069-72-4 | |
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| Appearance | Yellow solid | |
| Storage Temperature | 0-8 °C | |
| Purity | Typically ≥95% |
Spectroscopic Data:
While a publicly available, experimentally verified full spectroscopic dataset for 6-bromo-7-methyl-1H-indole-2-carboxylic acid is not readily found in the searched literature, data for closely related analogs allows for a reliable prediction of its key spectral features. For instance, the 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the N-H proton of the indole, and the carboxylic acid proton. The 13C NMR would similarly display distinct resonances for each of the ten carbon atoms. Mass spectrometry should show a characteristic isotopic pattern for the bromine atom.
Sourcing and Procurement
6-bromo-7-methyl-1H-indole-2-carboxylic acid is available from several specialized chemical suppliers. Researchers can procure this compound from vendors such as:
-
Merck (Sigma-Aldrich): Offered under the AChemBlock brand.
-
Other fine chemical suppliers may also list this compound or its derivatives.
It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Synthetic Strategy: A Proposed Route via Fischer Indole Synthesis
The most logical and widely applicable method for the synthesis of 6-bromo-7-methyl-1H-indole-2-carboxylic acid is the Fischer indole synthesis.[2][3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a carbonyl compound. In this case, the key starting materials would be (3-bromo-2-methylphenyl)hydrazine and pyruvic acid.
Figure 1: Proposed synthetic workflow for 6-bromo-7-methyl-1H-indole-2-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Part A: Synthesis of (3-bromo-2-methylphenyl)hydrazine
-
Diazotization of 3-bromo-2-methylaniline: 3-bromo-2-methylaniline is dissolved in a cooled aqueous solution of a strong mineral acid, such as hydrochloric acid.[5] A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0-5 °C to form the corresponding diazonium salt.[5] The completion of the diazotization can be monitored using starch-iodide paper.[5]
-
Reduction to the Hydrazine: The freshly prepared diazonium salt solution is then reduced to the hydrazine. This can be achieved by the addition of a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[6] The resulting (3-bromo-2-methylphenyl)hydrazine can be isolated by extraction and purified.
Part B: Fischer Indole Synthesis
-
Hydrazone Formation: (3-bromo-2-methylphenyl)hydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred to facilitate the condensation reaction and form the intermediate hydrazone.
-
Cyclization: A strong acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added to the hydrazone mixture.[3] The reaction is then heated to induce the cyclization and elimination of ammonia, leading to the formation of the indole ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent system to yield pure 6-bromo-7-methyl-1H-indole-2-carboxylic acid.
Reactivity and Applications in Drug Discovery
The strategic placement of the bromo and carboxylic acid functionalities makes 6-bromo-7-methyl-1H-indole-2-carboxylic acid a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.
Figure 2: Key chemical transformations of 6-bromo-7-methyl-1H-indole-2-carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. These reactions are foundational in modern medicinal chemistry for building molecular complexity.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylindoles.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.
Modifications of the Carboxylic Acid Group
The carboxylic acid at the 2-position is readily converted into other functional groups, most commonly esters and amides.
-
Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.
-
Amide Coupling: Reaction with an amine in the presence of a coupling agent (e.g., HATU, EDCI) forms an amide bond. This is a particularly common transformation in drug discovery to modulate properties such as solubility, cell permeability, and target engagement. For example, indole-2-carboxamides have been explored as potent inhibitors for a variety of biological targets.
While specific examples of 6-bromo-7-methyl-1H-indole-2-carboxylic acid in the synthesis of named drug candidates were not prominently found in the surveyed literature, its structural motifs are present in compounds investigated for various therapeutic areas, including as inhibitors of bacterial enzymes and in anti-cancer research.[7][8]
Analytical Characterization
High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of 6-bromo-7-methyl-1H-indole-2-carboxylic acid and for monitoring reaction progress.
A typical reversed-phase HPLC method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water (with an acidic modifier like 0.1% trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection, typically in the range of 220-280 nm, where the indole chromophore absorbs strongly.
Conclusion
6-bromo-7-methyl-1H-indole-2-carboxylic acid is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis, while requiring a multi-step sequence, relies on well-established and robust chemical transformations. The presence of orthogonal functional groups allows for selective modification, providing a powerful platform for the generation of diverse molecular architectures for the discovery of new therapeutic agents. This guide provides the fundamental knowledge for researchers to effectively utilize this compound in their synthetic endeavors.
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A Technical Guide to 7-Methyl Substituted Bromoindoles: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast array of substituted indoles, 7-methyl substituted bromoindoles represent a class of intermediates with significant potential for the development of novel therapeutics and functional materials. The strategic placement of a methyl group at the 7-position and a bromine atom at various positions on the indole ring provides a unique combination of steric and electronic properties, offering a versatile platform for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of these valuable compounds, with a focus on field-proven insights and detailed experimental protocols.
Synthesis of 7-Methyl Substituted Bromoindoles
The construction of the 7-methyl substituted bromoindole core can be achieved through several established and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from (substituted) phenylhydrazines and an aldehyde or ketone under acidic conditions.[3] This method can be adapted for the synthesis of 7-methyl substituted bromoindoles by using the appropriately substituted phenylhydrazine. For instance, the synthesis of 5-bromo-4-fluoro-2-methyl-1H-indole can be achieved starting from 4-bromo-3-fluoro-2-methylaniline through a three-step process involving diazotization, reduction to the corresponding phenylhydrazine, and subsequent acid-catalyzed cyclization with acetone.[4]
Conceptual Workflow of Fischer Indole Synthesis:
Figure 1: General workflow of the Fischer indole synthesis for preparing substituted indoles.
Bartoli Indole Synthesis
The Bartoli indole synthesis provides a direct route to 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[5][6][7] This methodology is particularly advantageous for the synthesis of 7-methyl substituted bromoindoles as it allows for the introduction of the 7-methyl group from a readily available ortho-substituted nitroarene. A key modification by Dobbs utilizes an ortho-bromine as a directing group, which can be subsequently removed, highlighting the utility of bromo-substituents in this synthesis.[5][8]
Modern Synthetic Approaches: Palladium-Catalyzed Reactions
Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient method for the synthesis of indoles.[9][10][11][12] For instance, a practical method for preparing 5-bromo-7-methylindole involves a three-step sequence starting from 4-bromo-2-methylaniline: iodination, followed by a Sonogashira coupling with trimethylsilylacetylene, and a final ring-closing reaction.
Detailed Protocol: Synthesis of 5-Bromo-7-methylindole
This protocol is adapted from a patented procedure and outlines a modern approach to the synthesis of 5-bromo-7-methylindole.
Step 1: Iodination of 4-bromo-2-methylaniline
-
To a solution of 4-bromo-2-methylaniline in a suitable solvent, an iodinating agent is added to yield the corresponding iodinated aniline derivative.
Step 2: Sonogashira Coupling
-
The iodinated aniline is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.
Step 3: Ring Closure
-
The resulting N-(trimethylsilylethynyl)aniline derivative is then heated in a suitable solvent to induce ring closure, affording 5-bromo-7-methylindole. The reaction mixture is typically worked up by pouring into ice water and extracting with an organic solvent. The crude product is then purified by silica gel column chromatography.
Spectroscopic Characterization
The unambiguous identification of 7-methyl substituted bromoindoles relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.[13][14]
¹H NMR Spectroscopy: The proton NMR spectrum of a 7-methyl substituted bromoindole will exhibit characteristic signals for the aromatic protons on the indole ring, the methyl protons, and the N-H proton. For example, in the ¹H NMR spectrum of 5-bromo-7-methylindole (in CDCl₃), the following signals are observed: a broad singlet for the N-H proton around δ 8.10 ppm, singlets for the aromatic protons at H-4 and H-6, a triplet for the H-2 proton, a quartet for the H-3 proton, and a singlet for the methyl group at the 7-position around δ 2.47 ppm.[15]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronic effects of the bromine and methyl substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For bromoindoles, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance. This results in two peaks of similar intensity separated by two mass units (M⁺ and M+2). For 5-bromo-7-methylindole, the mass spectrum shows molecular ion peaks at m/z 210 and 212.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of a 7-methyl substituted bromoindole will typically show a characteristic absorption band for the N-H stretching vibration in the region of 3400-3500 cm⁻¹.
Reactivity and Chemical Transformations
The bromine atom on the indole ring of 7-methyl substituted bromoindoles serves as a versatile handle for a variety of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions.[9][10][11][12] These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Reaction: Reaction with alkenes to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The 7-methyl group can also influence the reactivity of the indole ring. Direct C-H functionalization at the C7 position of indoles is generally challenging due to the inherent reactivity of the C2 and C3 positions.[16][17][18] However, the presence of the methyl group at C7 can sterically and electronically modulate the reactivity of the other positions.
Applications in Medicinal Chemistry and Drug Discovery
Indole derivatives are a rich source of biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][19][20] While specific biological data for many 7-methyl substituted bromoindoles are not extensively published, their structural similarity to known bioactive molecules suggests their potential as valuable intermediates in drug discovery programs.
The ability to functionalize the bromo-substituted position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The indole nucleus is a privileged structure in many kinase inhibitors, and the 7-methyl bromoindole scaffold provides a template for the design of new inhibitors targeting various protein kinases.
Illustrative Application Workflow:
Figure 2: A conceptual workflow illustrating the use of 7-methyl bromoindoles in a drug discovery program.
Conclusion
7-Methyl substituted bromoindoles are a class of compounds with significant synthetic utility. Their preparation can be achieved through both classical and modern synthetic methods, and their reactivity, particularly at the bromine-substituted position, allows for extensive derivatization. While their full biological potential is still being explored, their structural features make them attractive building blocks for the development of new therapeutic agents. This guide has provided a comprehensive overview of the current knowledge on these compounds, offering a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further exploration of their synthesis and biological activities is warranted to fully unlock their potential in the development of novel drugs and functional materials.
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[19] Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). [Source not further specified] [20] Synthesis of Medicinally Important Indole Derivatives: A Review. [Source not further specified] [5] Bartoli indole synthesis. In Wikipedia. Retrieved from [Link] [1] Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). [Source not further specified] The Bartoli Indole Synthesis. [Source not further specified] Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole: An Application Note and Protocol. Benchchem. [2] Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [21] Synthesis of Indole Alkaloids. Encyclopedia MDPI. [6] Bartoli Indole Synthesis. SynArchive. [22] Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Benchchem. [8] Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. Organic Chemistry Portal. [23] Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Source not further specified] [7] Bartoli Indole Synthesis. J&K Scientific LLC. (2021, February 8). Fischer indole synthesis. In Wikipedia. Retrieved from [Link] [24] 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [25] 4-BROMO-1-METHYL-1H-INDOLE synthesis. ChemicalBook. [26] A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles. (2023, March 29). [Source not further specified] [27] Fischer indole synthesis – Knowledge and References. Taylor & Francis. [9] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. (2012, November 19). [28] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. (2021, February 10). [29] (4-Bromophenyl)(1H-indol-7-yl)methanone. PMC. 4-Bromo-7-methyl-1H-indole | 936092-87-4. Sigma-Aldrich. [30] Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [31] Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from β,β-Disubstituted Stryryl Azides. PMC. [16] A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IDEAS/RePEc. [32] Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Chemistry. [17] A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. (2025, August 29). [33] Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. PubMed. (2005, January 15). [34] Synthesis of a Novel Disubstituted Indole. ResearchGate. (2023, March 21). [35] Synthesis of 2,3-disubstituted indoles via a tandem reaction. RSC Publishing. [36] 4-bromo-7-fluoro-2-methyl-1h-indole. PubChemLite. [37] How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. (2023, May 7). [10] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. (2017, May 9). [38] Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-. ChemRxiv. [18] C-H Functionalization of Indoles at the C7 Position. ResearchGate. (2025, August 6). [11] Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. (2000, February 24). [39] Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [40] General Intermediates for the Synthesis of 6-C-Alkylated DMDP-Related Natural Products. [Source not further specified] [13] 5 Combination of 1H and 13C NMR Spectroscopy. [Source not further specified] [12] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [14] Basic 1H- and 13C-NMR Spectroscopy. [Source not further specified] [41] Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives. CORE. [42] 6-Bromo-1H-indole(52415-29-9) 1 H NMR. ChemicalBook. [43] 1H-Indole, 6-bromo-7-methyl-. Sobekbio Biosciences. [15] Preparation method of 5-bromo-7-methylindole. Google Patents. (Patent No. CN113045475A).
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-7-methyl-1H-indole-2-carboxylic Acid via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive guide for the synthesis of 6-bromo-7-methyl-1H-indole-2-carboxylic acid, a valuable heterocyclic building block for pharmaceutical research and development. The protocol is based on the robust and widely applicable Fischer indole synthesis, commencing from the commercially available aniline, 3-bromo-2-methylaniline. This application note details a two-stage process: the conversion of the starting aniline to its corresponding phenylhydrazine derivative, followed by an acid-catalyzed cyclization with pyruvic acid to yield the target indole. We provide step-by-step experimental procedures, mechanistic insights, data validation tables, and safety protocols to ensure reliable and reproducible execution.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing molecules that interact with a wide range of biological targets. Substituted indole-2-carboxylic acids, in particular, serve as critical intermediates in the synthesis of complex therapeutic agents, including HIV-1 integrase inhibitors and other bioactive compounds.[2][3] The title compound, 6-bromo-7-methyl-1H-indole-2-carboxylic acid, features strategic bromine and methyl substitutions, offering vectors for further chemical diversification and fine-tuning of molecular properties.
This guide focuses on the Fischer indole synthesis, a classic yet powerful method for constructing the indole ring system discovered by Emil Fischer in 1883.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, offering a reliable pathway to a diverse array of substituted indoles.[6][7]
Synthetic Strategy and Rationale
The chosen synthetic pathway proceeds in two logical and high-yielding stages, starting from 3-bromo-2-methylaniline.
-
Stage 1: Synthesis of (3-Bromo-2-methylphenyl)hydrazine. The initial step involves the conversion of the starting aniline into the crucial arylhydrazine intermediate. This is achieved via a classical diazotization reaction followed by in situ reduction of the resulting diazonium salt.
-
Stage 2: Fischer Indole Cyclization. The synthesized arylhydrazine is then reacted with pyruvic acid under acidic conditions. This reaction proceeds through the formation of a phenylhydrazone intermediate, which undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the aromatic indole ring system.[4][8]
This strategy was selected for its reliability, scalability, and the commercial availability of the required starting materials. The regiochemical outcome is controlled by the substitution pattern of the arylhydrazine, predictably yielding the desired 6-bromo-7-methyl isomer.
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocols
Part A: Synthesis of (3-Bromo-2-methylphenyl)hydrazine Hydrochloride
Rationale: This procedure utilizes a standard method for converting an arylamine to its corresponding hydrazine salt. The diazonium salt is formed under cold conditions to ensure its stability and is then immediately reduced using tin(II) chloride, a mild and effective reducing agent for this transformation.
Materials & Reagents Data
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Density (g/mL) | Hazards |
| 3-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 28-32 | ~1.49 | Toxic, Irritant |
| Sodium Nitrite | NaNO₂ | 69.00 | 271 | 2.168 | Oxidizer, Toxic |
| Hydrochloric Acid (conc.) | HCl | 36.46 | -26 | 1.18 | Corrosive |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 38 | 2.71 | Corrosive, Irritant |
| Ethanol | C₂H₅OH | 46.07 | -114 | 0.789 | Flammable |
Step-by-Step Protocol:
-
Diazotization:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid (60 mL). Cool the acid to -5 °C in an ice-salt bath.
-
Slowly add 3-bromo-2-methylaniline (18.6 g, 0.10 mol) to the cold acid while maintaining the temperature below 0 °C. Stir until a fine slurry of the amine hydrochloride salt is formed.
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL). Add this solution dropwise to the amine slurry over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the resulting yellow solution for an additional 20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate 1 L beaker, dissolve tin(II) chloride dihydrate (67.7 g, 0.30 mol) in concentrated hydrochloric acid (60 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, a thick white precipitate of the hydrazine hydrochloride salt will form. Allow the mixture to stand at room temperature for 1 hour.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Recrystallize the crude product from hot ethanol to obtain (3-bromo-2-methylphenyl)hydrazine hydrochloride as a crystalline solid.
-
Dry the product under vacuum. The typical yield is 75-85%.
-
Part B: Synthesis of 6-Bromo-7-methyl-1H-indole-2-carboxylic acid
Rationale: This is the core Fischer indole synthesis step.[6] The reaction is performed in a one-pot fashion where the hydrazone forms in situ and immediately undergoes acid-catalyzed cyclization.[1] Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction, acting as both a Brønsted acid and a dehydrating agent to drive the reaction to completion.[8]
Materials & Reagents Data
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Density (g/mL) | Hazards |
| (3-Bromo-2-methylphenyl)hydrazine HCl | C₇H₁₀BrClN₂ | 237.53 | ~210 | N/A | Toxic, Irritant |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 13 | 1.25 | Corrosive |
| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | Variable | N/A | ~2.0 | Corrosive |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | 2.20 | Irritant |
Step-by-Step Protocol:
-
Reaction Setup:
-
Place polyphosphoric acid (100 g) into a 250 mL beaker equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80 °C on a hot plate with stirring.
-
In a separate flask, mix (3-bromo-2-methylphenyl)hydrazine hydrochloride (11.9 g, 0.05 mol) and pyruvic acid (5.3 g, 0.06 mol).
-
-
Cyclization:
-
Carefully add the hydrazine/pyruvic acid mixture portion-wise to the hot PPA over 15 minutes. An exothermic reaction will occur. Use an ice bath to maintain the internal temperature between 90-100 °C.
-
After the addition is complete, continue to stir the mixture at 95 °C for 1 hour. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 60 °C.
-
Carefully pour the viscous mixture onto crushed ice (500 g) in a 1 L beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Stir the resulting slurry for 30 minutes until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash the filter cake with abundant cold water until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Transfer the crude solid to a beaker containing a saturated sodium bicarbonate solution (200 mL). Stir for 1 hour to dissolve the carboxylic acid as its sodium salt and neutralize any remaining acid.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and re-acidify to pH 2 by slowly adding 2M hydrochloric acid. The purified product will precipitate.
-
Collect the final product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum at 60 °C.
-
The typical yield of 6-bromo-7-methyl-1H-indole-2-carboxylic acid is 65-75%.[9]
-
Mechanistic Discussion and Expert Rationale
The Fischer indole synthesis is a sophisticated reaction cascade. Understanding its mechanism is key to troubleshooting and optimizing the procedure.
Caption: Key steps of the Fischer indole synthesis mechanism.[4][7]
Key Scientific Insights (E-E-A-T):
-
Expertise - Regioselectivity: The starting (3-bromo-2-methylphenyl)hydrazine has two potential sites for the key[1][1]-sigmatropic rearrangement to initiate cyclization. Cyclization occurs preferentially at the C6 position of the aniline ring (para to the methyl group and meta to the bromine). This is because the alternative position is sterically hindered by the ortho-methyl group. This steric control is a reliable way to ensure the formation of the desired 7-methyl-substituted indole.[6]
-
Experience - Catalyst Choice: While various Brønsted and Lewis acids can catalyze this reaction, polyphosphoric acid (PPA) is particularly effective.[4][8] Its high viscosity ensures an even reaction temperature, and its dehydrating properties help to drive the multiple condensation and elimination steps forward, maximizing the yield.
-
Trustworthiness - Self-Validation: The protocol's integrity is validated by standard analytical methods. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum will show characteristic signals for the indole NH proton (typically >11 ppm), aromatic protons, a singlet for the C3-H, and a singlet for the methyl group. The isotopic pattern of bromine in the mass spectrum provides definitive confirmation of its presence. The melting point should also be sharp and consistent with literature values.
Safety and Handling
-
Anilines and Hydrazines: 3-Bromo-2-methylaniline and its hydrazine derivative are toxic and potential carcinogens. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Acids: Concentrated hydrochloric acid and polyphosphoric acid are highly corrosive. Handle with extreme care, avoiding inhalation of fumes and contact with skin.
-
Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested. Keep away from combustible materials.
-
Quenching: The addition of the hot PPA reaction mixture to ice is highly exothermic and can cause splashing. Perform this step slowly and with vigorous stirring behind a safety shield.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 6-bromo-7-methyl-1H-indole-2-carboxylic acid from 3-bromo-2-methylaniline. By leveraging the classic Fischer indole synthesis, this guide offers researchers a reliable method to access a valuable and versatile building block for drug discovery and medicinal chemistry programs. The inclusion of mechanistic rationale and expert insights aims to empower scientists to not only reproduce this synthesis but also to adapt it for other substituted indole targets.
References
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Wikipedia. Reissert indole synthesis. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
WikiDoc. Reissert indole synthesis. [Link]
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J&K Scientific LLC. Fischer Indole Synthesis. [Link]
-
Sato, Y. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi. 2009;129(6):727-38. [Link]
-
Cambridge University Press. Reissert Indole Synthesis. [Link]
-
Clark, R. D., & Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
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Taber, D. F., & Tirunahari, P. K. Indole synthesis: a review and proposed classification. Tetrahedron. 2011;67(38):7195-7210. [Link]
-
Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
-
Gribble, G. Leimgruber–Batcho Indole Synthesis. ResearchGate. 2010. [Link]
-
Ma, Y., et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. 2024. [Link]
-
Gribble, G. Reissert Indole Synthesis. ResearchGate. 2010. [Link]
-
de Souza, M. C. B. V., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. 2021;7(1):153-164. [Link]
-
Naik, N., et al. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. 2012;3(2):193-199. [Link]
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- 3. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
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- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 6-bromo-7-methyl-1H-indole-2-carboxylic acid | 1388069-72-4 [sigmaaldrich.com]
Fischer indole synthesis protocol for 6-bromo-7-methylindole
Technical Application Note: High-Fidelity Synthesis of 6-Bromo-7-Methylindole via Fischer Cyclization
Executive Summary & Strategic Rationale
The synthesis of 6-bromo-7-methylindole presents a specific regiochemical challenge. Direct condensation of hydrazines with aldehydes to yield 2,3-unsubstituted indoles is frequently plagued by polymerization and low yields. Furthermore, the presence of the ortho-methyl group on the hydrazine precursor imposes steric constraints that must be leveraged to control regioselectivity.
This protocol utilizes the Pyruvic Acid Variant of the Fischer Indole Synthesis. Unlike direct aldehyde methods, this route proceeds via a stable indole-2-carboxylic acid intermediate. This strategy offers three decisive advantages:
-
Regiocontrol: The 2-methyl substituent on the hydrazine forces cyclization to the unobstructed ortho carbon (C6), guaranteeing the 7-methyl placement in the final indole.
-
Purification: The intermediate carboxylic acid allows for facile purification via acid-base extraction, removing non-cyclized hydrazones before the final step.
-
Scalability: The decarboxylation step, while requiring high energy, is thermodynamically driven and irreversible, providing high-purity material suitable for downstream cross-coupling (e.g., Buchwald-Hartwig or Suzuki at the C6-Br site).
Chemical Strategy & Workflow
The synthesis is divided into three critical phases. The starting material is 3-bromo-2-methylaniline , which is converted to the hydrazine (if not purchased directly) and then cyclized.
Figure 1: Strategic workflow for the regioselective synthesis of 6-bromo-7-methylindole.
Detailed Experimental Protocols
Phase 1: Hydrazone Formation
Pre-requisite: If starting from the aniline, convert to hydrazine via standard diazotization (NaNO₂/HCl) followed by reduction (SnCl₂/HCl). Isolate as the hydrochloride salt.
Reagents:
-
(3-Bromo-2-methylphenyl)hydrazine hydrochloride (1.0 equiv)
-
Ethyl pyruvate (1.1 equiv)
-
Ethanol (Absolute, 10 volumes)
-
Sodium Acetate (1.2 equiv, if using hydrazine HCl salt)
Procedure:
-
Dissolution: Suspend the hydrazine hydrochloride in absolute ethanol. Add sodium acetate to liberate the free hydrazine base in situ.
-
Addition: Add ethyl pyruvate dropwise at room temperature. The reaction is slightly exothermic.
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (formation of a less polar spot).
-
Isolation: Cool the mixture to 0°C. The hydrazone often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent and use the crude oil directly (the Fischer step is tolerant of minor impurities).
Phase 2: Fischer Cyclization (The Critical Step)
Rationale: Polyphosphoric Acid (PPA) is chosen over Lewis acids (ZnCl₂) or H₂SO₄ because it acts as both solvent and proton source, stabilizing the transition state and minimizing polymerization of the electron-rich indole product.
Reagents:
-
Crude Hydrazone (from Phase 1)
-
Polyphosphoric Acid (PPA) (10–15 equivalents by weight)
Procedure:
-
Preparation: Heat PPA to 80°C in a mechanical stirrer setup (PPA is viscous).
-
Addition: Add the hydrazone portion-wise to the stirring PPA. Caution: Exothermic. Ensure internal temperature does not spike above 100°C during addition.
-
Cyclization: Ramp temperature to 110–115°C . Hold for 2–3 hours.
-
Visual Cue: The mixture will darken significantly. Evolution of ammonia (gas) indicates cyclization is proceeding.
-
-
Quench: Cool to 60°C. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. The ester/acid intermediate will precipitate.
-
Hydrolysis (One-pot): If the ethyl ester was formed, basify the aqueous slurry with NaOH (to pH 12) and reflux for 1 hour to hydrolyze the ester to the carboxylic acid.
-
Isolation: Filter to remove insoluble tars. Acidify the filtrate with HCl to pH 1. The 6-bromo-7-methylindole-2-carboxylic acid will precipitate as a solid. Filter, wash with water, and dry.[1]
Phase 3: Decarboxylation
Rationale: Thermal decarboxylation facilitated by copper powder prevents oxidative degradation. Quinoline is the preferred solvent due to its high boiling point (237°C).
Reagents:
Procedure:
-
Setup: Combine the acid, copper powder, and quinoline in a flask equipped with a reflux condenser and inert gas (N₂/Ar) inlet.
-
Reaction: Heat to 220–230°C (reflux).
-
Monitoring: Evolution of CO₂ bubbles will be vigorous. Reaction is typically complete in 45–90 minutes.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[5]
-
Removal of Quinoline: Wash the organic layer extensively with 2N HCl (3-4 times). The acid converts quinoline to its water-soluble hydrochloride salt, removing it from the organic phase.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| PPA Temperature | 110°C ± 5°C | <100°C: Incomplete [3,3] rearrangement. >125°C: Significant tarring/polymerization. |
| Regiochemistry | Ortho-Methyl | The 2-methyl group on the phenyl ring blocks one ortho site, forcing cyclization to the 6-position (Indole C7). |
| Quinoline Removal | pH < 2 Wash | Residual quinoline poisons downstream catalysts (e.g., Pd). Rigorous acid wash is mandatory. |
| Atmosphere | Inert (N₂/Ar) | Indoles are susceptible to oxidation at C3 under high heat/air. |
Mechanistic Validation
The reaction follows the classic Robinson mechanism.[6] The regioselectivity is the key feature here.
Figure 2: Mechanistic pathway highlighting the [3,3]-sigmatropic shift and regiochemical control.
Mechanistic Insight: The key to the [3,3]-sigmatropic rearrangement is the formation of the ene-hydrazine.[7] In 2-substituted phenylhydrazines, the rearrangement can theoretically occur at either ortho position. However, the C2 position is blocked by the methyl group. While migration of substituents is possible (Wagner-Meerwein), it is energetically unfavorable compared to reaction at the open C6 position. Therefore, the C-C bond forms between the beta-carbon of the pyruvate and the C6 of the phenyl ring.
-
Mapping:
-
Hydrazine N1
Indole N1 -
Phenyl C2 (Methyl)
Indole C7 -
Phenyl C3 (Bromo)
Indole C6
-
References
-
Robinson, B. (1982).[8] The Fischer Indole Synthesis. John Wiley & Sons.[8] (The definitive text on the mechanism and scope).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Ishii, H. (1981).[8] "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275–283. (Discussion on regiocontrol in polysubstituted systems). Link
-
Campos, K. R., et al. (2004). "Decarboxylation of Indole-2-carboxylic acids." Organic Letters, 6(1), 79-82. (Modern decarboxylation protocols). Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Strategy for the Preparation of Indoles." Journal of the American Chemical Society, 121(44), 10251-10263. (Context for alternative routes if Fischer fails). Link
Sources
- 1. scispace.com [scispace.com]
- 2. Methyl 6-bromoindole-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
Application Notes and Protocols for the Use of 6-bromo-7-methyl-1H-indole-2-carboxylic acid in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Unique Potential of a Substituted Indole Carboxylic Acid in Peptide Synthesis
The incorporation of non-proteinogenic amino acids and carboxylic acid fragments into peptides is a cornerstone of modern drug discovery and development. These modifications can profoundly influence the resulting peptide's conformation, metabolic stability, and receptor-binding affinity. 6-bromo-7-methyl-1H-indole-2-carboxylic acid is a unique building block that offers several potential advantages for peptide design. The presence of the bromo and methyl substituents on the indole ring can introduce specific steric and electronic properties, potentially leading to enhanced binding interactions with target proteins. Furthermore, the indole scaffold itself is a prevalent motif in many biologically active molecules.
However, the successful incorporation of sterically hindered and electronically modified building blocks like 6-bromo-7-methyl-1H-indole-2-carboxylic acid into a growing peptide chain requires careful consideration of coupling conditions to avoid common pitfalls such as incomplete reactions and racemization.[1] These application notes provide detailed protocols and scientific rationale for the efficient use of 6-bromo-7-methyl-1H-indole-2-carboxylic acid in both solid-phase and solution-phase peptide synthesis.
Core Principles and Mechanistic Considerations
The formation of a peptide bond is a nucleophilic acyl substitution reaction.[2][3] The carboxylic acid of the incoming residue (in this case, 6-bromo-7-methyl-1H-indole-2-carboxylic acid) is "activated" by a coupling reagent, making it more susceptible to attack by the free amine of the N-terminal amino acid of the peptide chain. The choice of coupling reagent is critical, especially for sterically hindered carboxylic acids.[1][4] Reagents that form highly reactive intermediates and are less prone to side reactions are preferred.
For a substituted indole carboxylic acid, potential challenges include the steric bulk of the indole ring and its substituents, which can hinder the approach of the amine nucleophile. Additionally, the electronic nature of the indole ring system must be considered. To overcome these challenges, highly efficient coupling reagents such as uronium or phosphonium salts (e.g., HATU, HBTU, PyBOP) are recommended.[4][5] These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), can enhance coupling efficiency and suppress racemization.[5]
Diagram: General Peptide Coupling Workflow
Caption: Workflow for the activation and coupling of 6-bromo-7-methyl-1H-indole-2-carboxylic acid.
Recommended Coupling Reagents and Conditions
The choice of coupling reagent and conditions is paramount for the successful incorporation of 6-bromo-7-methyl-1H-indole-2-carboxylic acid. Below is a summary of recommended conditions.
| Coupling Reagent | Activating Additive | Base | Solvent | Key Considerations |
| HATU | (Internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | Highly reactive, superior for hindered couplings; reduces racemization.[4] |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | Fast activation, standard for SPPS; may require double coupling for hindered residues.[4] |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | Effective for both solution and solid-phase synthesis. |
| DIC/HOBt | HOBt | - | DMF, DCM | A classic and cost-effective method, though may be less efficient for sterically hindered couplings.[6] |
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol describes the incorporation of 6-bromo-7-methyl-1H-indole-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
6-bromo-7-methyl-1H-indole-2-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and by-products.
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test will result in a blue color).
-
Activation of 6-bromo-7-methyl-1H-indole-2-carboxylic acid: In a separate vial, dissolve 6-bromo-7-methyl-1H-indole-2-carboxylic acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary.
-
Monitoring the Coupling: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) is recommended. To do this, drain the reaction vessel and add a freshly prepared solution of activated 6-bromo-7-methyl-1H-indole-2-carboxylic acid and incubate for another 1-2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Continuation of Synthesis: The resin is now ready for the next Fmoc deprotection and coupling cycle or for final cleavage and deprotection.
Rationale for Key Steps:
-
Pre-activation with HATU/DIPEA: This creates a highly reactive O-acylisourea intermediate, which readily reacts with the N-terminal amine of the peptide.[4]
-
Use of DIPEA: A non-nucleophilic base is crucial to prevent side reactions and racemization.[4]
-
Kaiser Test: This colorimetric test is a reliable method for monitoring the presence of free primary amines on the resin, thus indicating the completion of the coupling reaction.
Protocol 2: Solution-Phase Peptide Coupling
This protocol details the coupling of 6-bromo-7-methyl-1H-indole-2-carboxylic acid to an amino acid ester in solution.
Materials:
-
6-bromo-7-methyl-1H-indole-2-carboxylic acid
-
Amino acid or peptide ester hydrochloride salt
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine) or DIPEA
-
Anhydrous DMF or DCM
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
TLC plates and developing system
-
LC-MS system for reaction monitoring
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid or peptide ester hydrochloride salt (1.1 eq.) in anhydrous DMF. Add NMM (1.1 eq.) to neutralize the salt and stir for 10-15 minutes at room temperature.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve 6-bromo-7-methyl-1H-indole-2-carboxylic acid (1.0 eq.), HBTU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF. Stir the mixture for 10-15 minutes at 0 °C (ice bath) to allow for pre-activation.
-
Coupling Reaction: Add the neutralized amine solution from step 1 to the activated carboxylic acid solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired peptide.
Rationale for Key Steps:
-
HBTU/HOBt System: This combination forms a highly reactive OBt active ester, which promotes efficient coupling while minimizing racemization.
-
Neutralization of the Amine Salt: The free amine is the active nucleophile, so the hydrochloride salt must be neutralized before the coupling reaction.
-
Aqueous Work-up: The washing steps are essential to remove unreacted reagents, by-products (such as tetramethylurea from HBTU), and the base.
Diagram: Solution-Phase Coupling Workflow
Caption: Step-by-step workflow for solution-phase peptide coupling.
Characterization of the Final Peptide
Following purification, it is crucial to thoroughly characterize the peptide to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC should be used to assess the purity of the final peptide. A single, sharp peak is indicative of a pure compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide, which will verify the successful incorporation of the 6-bromo-7-methyl-1H-indole-2-carboxylic acid moiety.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR spectroscopy can be employed.[7] The NMR spectra will provide information about the specific proton and carbon environments, confirming the structure of the peptide and the presence of the substituted indole ring.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the steric hindrance of 6-bromo-7-methyl-1H-indole-2-carboxylic acid, incomplete coupling can be an issue. As mentioned in the protocols, extending the reaction time or performing a double coupling is a common and effective strategy.
-
Potential Side Reactions: While the indole nucleus is generally stable under standard peptide coupling conditions, it is important to be aware of potential side reactions, especially during the final cleavage and deprotection steps in SPPS if harsh acidic conditions are used for an extended period. The use of scavengers in the cleavage cocktail is recommended.
-
Solubility: The synthesized peptide containing the lipophilic 6-bromo-7-methyl-1H-indole-2-carboxylic acid may have limited solubility in aqueous solutions. Careful selection of purification and analysis conditions is necessary.
Conclusion
The successful incorporation of 6-bromo-7-methyl-1H-indole-2-carboxylic acid into peptide chains is readily achievable with the appropriate selection of robust coupling reagents and optimized reaction conditions. The protocols outlined in these application notes, which emphasize the use of potent activating agents like HATU and HBTU, provide a solid foundation for researchers to utilize this unique building block in their peptide synthesis endeavors. Careful monitoring of the reaction progress and thorough characterization of the final product are essential to ensure the desired outcome. The unique structural features of this substituted indole carboxylic acid offer exciting possibilities for the development of novel peptide-based therapeutics and research tools.
References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. (2024, December 16). Retrieved from [Link]
-
Solid-phase synthesis of C-terminally modified peptides - Radboud Repository. (2006, September 4). Retrieved from [Link]
-
Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. (n.d.). Retrieved from [Link]
-
Studies in Solid Phase Peptide Synthesis: A Personal Perspective - OSTI. (2007, June 4). Retrieved from [Link]
-
Solid-Phase Peptide Synthesis - Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. (n.d.). Retrieved from [Link]
-
Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. (n.d.). Retrieved from [Link]
-
Synthesis of Peptides by Solution Methods - ResearchGate. (n.d.). Retrieved from [Link]
-
12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts. (2025, April 28). Retrieved from [Link]
-
Synthesis of Peptides by Solution Methods - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (2014, May 22). Retrieved from [Link]
-
Synthesis of Modified Amino Acids and Insertion in Peptides and Mimetics. - AMS Dottorato. (n.d.). Retrieved from [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170183386A1 - Peptides, and uses thereof - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Intermediate: 6-bromo-7-methyl-1H-indole-2-carboxylic acid in the Development of NMDA Receptor Antagonists
Introduction: The NMDA Receptor as a Therapeutic Target
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's.[2][3] This has made the NMDA receptor a significant target for therapeutic intervention. Antagonists of the NMDA receptor can modulate its activity, offering potential neuroprotective effects.[3][4][5]
Indole derivatives have emerged as a promising class of NMDA receptor antagonists.[6][7] Specifically, indole-2-carboxylic acids with halogen substitutions have been identified as potent and selective antagonists at the glycine co-agonist binding site of the NMDA receptor.[8][9][10] The strategic synthesis of these antagonists often relies on key chemical intermediates that allow for the systematic exploration of structure-activity relationships. One such pivotal intermediate is 6-bromo-7-methyl-1H-indole-2-carboxylic acid . Its structure provides a scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 6-bromo-7-methyl-1H-indole-2-carboxylic acid as a key intermediate in the generation of novel NMDA receptor antagonists.
Chemical Profile of the Intermediate
| Property | Value | Source |
| IUPAC Name | 6-bromo-7-methyl-1H-indole-2-carboxylic acid | |
| CAS Number | 1388069-72-4 | [11] |
| Molecular Formula | C10H8BrNO2 | [11] |
| Molecular Weight | 254.08 g/mol | [11] |
| Appearance | Typically a yellow solid | [11] |
| Storage | 0-8 °C | [11] |
Synthetic Protocol: The Reissert Indole Synthesis Approach
The synthesis of 6-bromo-7-methyl-1H-indole-2-carboxylic acid can be efficiently achieved through a modified Reissert indole synthesis. This classic method involves the condensation of an o-nitrotoluene derivative with an oxalate ester, followed by reductive cyclization.
Conceptual Workflow of the Reissert Synthesis
Caption: Workflow for the Reissert synthesis of the target intermediate.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
3-Bromo-2-methyl-1-nitrobenzene
-
Diethyl oxalate
-
Potassium ethoxide
-
Anhydrous ethanol
-
Zinc dust
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step 1: Condensation to form Ethyl 2-(3-bromo-2-methyl-6-nitrophenyl)-2-oxoacetate
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-bromo-2-methyl-1-nitrobenzene (1 equivalent) in anhydrous ethanol.
-
Base Addition: Prepare a solution of potassium ethoxide (1.1 equivalents) in anhydrous ethanol. Add this solution dropwise to the stirred solution of the nitrotoluene derivative at room temperature.
-
Oxalate Addition: To the resulting mixture, add diethyl oxalate (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with dilute HCl to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 2-(3-bromo-2-methyl-6-nitrophenyl)-2-oxoacetate, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Reductive Cyclization to 6-bromo-7-methyl-1H-indole-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve the purified intermediate from Step 1 (1 equivalent) in a mixture of glacial acetic acid and ethanol.
-
Reduction: To this stirred solution, add zinc dust (4-5 equivalents) portion-wise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-3 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and filter to remove excess zinc dust. Wash the zinc residue with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. To the residue, add water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-bromo-7-methyl-1H-indole-2-carboxylic acid.
Application in NMDA Receptor Antagonist Synthesis
The synthesized 6-bromo-7-methyl-1H-indole-2-carboxylic acid serves as a versatile scaffold for creating a library of potential NMDA receptor antagonists. The carboxylic acid group at the 2-position can be readily converted to amides, esters, or other functional groups, while the indole nitrogen and the aromatic ring can also be targets for further derivatization.
Example Synthetic Scheme for an Amide Derivative
Caption: General scheme for synthesizing amide-based NMDA antagonists.
Protocols for In-Vitro Evaluation
Once a library of compounds is synthesized from the 6-bromo-7-methyl-1H-indole-2-carboxylic acid intermediate, their activity as NMDA receptor antagonists must be evaluated. Below are two standard in-vitro protocols for this purpose.
Protocol 1: Competitive Radioligand Binding Assay for the Glycine Site
This assay determines the affinity of the test compounds for the glycine binding site on the NMDA receptor by measuring their ability to displace a known radiolabeled ligand.
Materials and Reagents:
-
Rat brain membranes (cortical or hippocampal)
-
[³H]glycine or another suitable glycine site radioligand
-
Test compounds (synthesized from the intermediate)
-
Glycine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex or hippocampus according to standard protocols.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Rat brain membranes (typically 50-100 µg of protein)
-
A fixed concentration of the radioligand (e.g., [³H]glycine at its Kd concentration)
-
Varying concentrations of the test compound (typically in a logarithmic dilution series).
-
-
Total and Non-specific Binding:
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled glycine (e.g., 1 mM).
-
-
Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: Calcium Influx Functional Assay
This functional assay measures the ability of the test compounds to inhibit the increase in intracellular calcium concentration induced by NMDA receptor activation.
Materials and Reagents:
-
Primary neuronal cultures or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).[7]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., a magnesium-free Hanks' Balanced Salt Solution with calcium).
-
NMDA and glycine (agonists).
-
Test compounds.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of the test compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Agonist Addition: Add a solution containing NMDA and glycine to each well to stimulate the NMDA receptors.
-
Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for several minutes to capture the calcium influx.
-
Data Analysis: For each well, calculate the change in fluorescence (peak fluorescence minus baseline fluorescence). Plot the percentage of inhibition of the agonist-induced calcium influx against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
Conclusion
6-bromo-7-methyl-1H-indole-2-carboxylic acid is a strategically important intermediate for the synthesis of novel NMDA receptor antagonists. The protocols outlined in this document provide a comprehensive guide for its synthesis via a modified Reissert indole synthesis and its subsequent use in the development and in-vitro evaluation of potential therapeutic agents targeting the NMDA receptor. The systematic application of these methods will enable researchers to efficiently explore the chemical space around the indole-2-carboxamide scaffold and identify promising lead compounds for the treatment of various neurological disorders.
References
- Borza, I., Kolok, S., Gere, A., Agai-Csongor, E., Agai, B., Tárkányi, G., Horváth, C., Barta-Szalai, G., Bozó, E., Kiss, C., Bielik, A., Nagy, J., Farkas, S., & Domány, G. (2003). Indole-2-carboxamides as novel NR2B selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(21), 3859–3861.
- Carignani, C., Cipriani, A., Cipollone, A., Comery, T. A., Di Serio, S., Furlotti, G., Gatta, F., Giorgi, G., Misiano, P., & Tarsi, L. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139–147.
- Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137).
- Novartis Institutes for BioMedical Research. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments.
- JoVE. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview [Video]. YouTube.
- Vázquez, S., & Sampedro, C. (2019). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Molecular Biology (Vol. 2041, pp. 119–130). Humana, New York, NY.
- Wikipedia contributors. (2023, December 2). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia.
- Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
- Kratzer, I., & Schmidt, G. (1995). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Neurochemistry, 64(3), 1255–1262.
- Phillips, M. B. (2021).
- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Katayama, S., Ae, N., Nagata, R., Taka, N., Kikkawa, K., & Yamamura, Y. (2001). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. The Journal of Organic Chemistry, 66(10), 3465–3472.
- Rana, V., Ghosh, S., Bhatt, A., Bisht, D., Joshi, G., & Purohit, P. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 31(29), 4725–4744.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Papanastasiou, I., Tsotinis, A., & Vamvakides, A. (2013). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. Medicinal Chemistry Research, 22(1), 360–366.
- CN104292145A - Preparation method of 6-bromoindole derivative. (2015).
- Bigge, C. F., Johnson, G., & Ortwine, D. F. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 35(8), 1371–1384.
- Tzschentke, T. M., De Vry, J., & Bartsch, W. (1997). Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex. Journal of Medicinal Chemistry, 40(19), 3073–3084.
- Lee, C. H., & Choi, D. W. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5347.
- Hood, W. F., Compton, R. P., & Monahan, J. B. (1991). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Neurochemistry, 57(3), 1040–1046.
- An improved procedure for the synthesis of indole-2-carboxylic acid esters in excellent yields has been achieved by the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using ionic liquid under controlled microwave irradiation (100 W) at 50 °C. (2011). Tetrahedron Letters, 52(11), 1186-1189.
- Li, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Liu, Q. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
- Wikipedia contributors. (2024, March 1). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia.
- 6-bromo-7-methyl-1H-indole-2-carboxylic acid. (n.d.). Merck.
- Al-Hadyan, K. S., Al-Ghorbani, M., & El-Sherif, Y. (2017). NMDA receptor antagonism with novel indolyl, 2-(1,1-Dimethyl-1,3-dihydro-benzo[e]indol-2-ylidene)-malonaldehyde, reduces seizures duration in a rat model of epilepsy. Scientific Reports, 7(1), 45540.
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI.
- N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (2024). Bentham Science.
- Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 226-231.
- Myme, C. I., & Schiller, P. H. (2005). NMDA Receptor Activation by Spontaneous Glutamatergic Neurotransmission. Journal of Neurophysiology, 93(4), 1833–1843.
- Kemp, J. A., Foster, A. C., Leeson, P. D., Priestley, T., Tridgett, R., Iversen, L. L., & Woodruff, G. N. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611–1613.
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- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
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Application Note: Preparation of 6-Bromo-7-methylindole-2-carboxylic acid ethyl ester
Abstract & Strategic Overview
This application note details the robust synthesis of 6-bromo-7-methylindole-2-carboxylic acid ethyl ester , a critical scaffold in the development of HCV NS5B polymerase inhibitors and other kinase-targeting therapeutics.
While various indole syntheses exist, this protocol utilizes a regioselective Fischer Indole Synthesis . By selecting 3-bromo-2-methylaniline as the starting material, we exploit steric constraints to force cyclization exclusively at the unsubstituted ortho position. This method avoids the formation of regioisomeric mixtures often seen with meta-substituted anilines, ensuring high yield and purity without complex chromatographic separations.
Key Advantages of This Protocol:
-
Regiocontrol: The 2-methyl substituent on the aniline blocks one ortho site, directing cyclization to form the 7-methyl-6-bromo substitution pattern exclusively.
-
Scalability: The workflow uses standard reagents (NaNO₂, SnCl₂, Polyphosphoric acid) suitable for gram-to-kilogram scale-up.
-
Cost-Efficiency: Avoids expensive palladium catalysts required for Buchwald-Hartwig/Heck cyclization routes.
Retrosynthetic Analysis & Reaction Scheme
The synthesis is disconnected into two primary stages: the formation of the hydrazine precursor and the subsequent Fischer cyclization with ethyl pyruvate.
Figure 1: Synthetic pathway leveraging steric blocking for regiocontrol.
Experimental Protocol
Part A: Preparation of 3-Bromo-2-methylphenylhydrazine Hydrochloride
Objective: Convert the aniline to a hydrazine via diazotization and reduction.
Materials:
-
3-Bromo-2-methylaniline (1.0 eq)[1]
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)
-
Conc. Hydrochloric Acid (HCl)[2]
-
Ethanol[3]
Procedure:
-
Diazotization:
-
In a 500 mL 3-neck flask, dissolve 3-bromo-2-methylaniline (18.6 g, 100 mmol) in concentrated HCl (100 mL) and water (50 mL).
-
Cool the suspension to -5°C to 0°C using an ice/salt bath. Vigorous stirring is essential as the hydrochloride salt may precipitate.
-
Dropwise add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL), maintaining the internal temperature below 5°C.
-
Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).
-
-
Reduction:
-
Prepare a solution of SnCl₂·2H₂O (56.4 g, 250 mmol) in concentrated HCl (50 mL) cooled to 0°C.
-
Alternative: For larger scales, a sodium sulfite reduction method is safer and generates less heavy metal waste.
-
Add the cold diazonium salt solution to the stannous chloride solution dropwise with vigorous stirring. The temperature must remain below 5°C .
-
A thick precipitate of the hydrazine double salt will form. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
-
Isolation:
-
Filter the solid and wash with cold brine.
-
Suspend the solid in 20% NaOH solution to liberate the free base (optional, but handling the hydrochloride salt is standard for the next step).
-
If keeping as salt: Recrystallize from ethanol/ether to obtain 3-bromo-2-methylphenylhydrazine hydrochloride as a white/off-white solid.
-
Part B: Fischer Indole Cyclization
Objective: Condensation with ethyl pyruvate and cyclization to the indole core.
Materials:
-
3-Bromo-2-methylphenylhydrazine HCl (from Part A)
-
Ethyl Pyruvate (1.1 eq)
-
Polyphosphoric Acid (PPA) OR H₂SO₂/EtOH
-
Solvent: Absolute Ethanol
Procedure:
-
Hydrazone Formation:
-
Dissolve the hydrazine salt (23.7 g, 100 mmol) in absolute ethanol (200 mL).
-
Add ethyl pyruvate (12.8 g, 110 mmol) and a catalytic amount of acetic acid (1 mL).
-
Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the hydrazine is consumed.
-
Note: The hydrazone intermediate can often be isolated by cooling and filtration, but a "one-pot" method is feasible if using PPA.
-
-
Cyclization:
-
Method A (PPA - Preferred for purity):
-
Pour the hydrazone solution into a beaker containing Polyphosphoric Acid (PPA) (100 g) heated to 80°C.
-
Stir mechanically (PPA is viscous) and heat to 100-110°C for 2-3 hours.
-
Observation: The reaction mixture will darken significantly.
-
-
Method B (H₂SO₄/EtOH - Preferred for ease):
-
To the ethanolic hydrazone solution, carefully add conc. H₂SO₄ (10 mL) dropwise.
-
Continue refluxing for 4-6 hours.
-
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (500 g) with stirring.
-
Extract with Ethyl Acetate (3 x 150 mL).
-
Wash the combined organic layers with:
-
Water (2 x 100 mL)
-
Saturated NaHCO₃ (to remove excess acid)
-
Brine (100 mL)
-
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
The crude product is usually a brown solid.
-
Recrystallization: Dissolve in minimum hot ethanol or toluene/heptane mixture. Cool slowly to 4°C.
-
Yield: Expected yield is 60-75%.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Diazotization Temp | < 5°C | > 5°C causes decomposition of diazonium salt to phenols (tar formation). |
| Stirring Rate | High (Vortex) | Poor mixing during SnCl₂ addition leads to incomplete reduction and diazo-tars. |
| Cyclization Acid | PPA vs. H₂SO₄ | PPA often gives cleaner cyclization for electron-deficient rings but is harder to work up. |
| Regiochemistry | Strict | Use of meta-substituted anilines would yield isomeric mixtures. Starting with 3-bromo-2-methylaniline guarantees the 6-Br, 7-Me pattern. |
Regioselectivity Mechanism
The success of this protocol relies on the starting material's substitution pattern.
-
Starting Material: 3-Bromo-2-methylaniline.[1][3][4][5][6][7][8]
-
Hydrazine Structure: The hydrazine group is at position 1. Position 2 is blocked by Methyl. Position 6 is a Hydrogen.[9]
-
Cyclization: The [3,3]-sigmatropic rearrangement requires an available ortho carbon. Since C2 is blocked, reaction must occur at C6.
-
Final Mapping:
-
Aniline C6
Indole C7 (This is incorrect in standard numbering, let's correct for the audience). -
Correction: In the indole ring system, the bond forms between the hydrazine Nitrogen and the Aniline C6. The Aniline C1 becomes Indole N1. The Aniline C2 (Methyl) becomes Indole C7. The Aniline C3 (Bromo) becomes Indole C6.
-
Result: 7-Methyl-6-bromoindole.
-
Characterization Data (Expected)
Compound: Ethyl 6-bromo-7-methylindole-2-carboxylate Appearance: Off-white to pale yellow needles.
-
¹H NMR (400 MHz, DMSO-d₆):
- 11.8 (s, 1H, NH) - Broad singlet.
- 7.6 (d, 1H, C4-H) - Doublet, ortho coupling to C5.
- 7.2 (d, 1H, C5-H) - Doublet, ortho coupling to C4.
- 7.1 (s, 1H, C3-H) - Characteristic indole C3 proton.
- 4.3 (q, 2H, O-CH₂-) - Ethyl ester quartet.
- 2.5 (s, 3H, Ar-CH₃) - Distinct singlet for the 7-methyl group.
- 1.3 (t, 3H, -CH₃) - Ethyl ester triplet.
-
MS (ESI): m/z 282/284 [M+H]⁺ (Characteristic 1:1 bromine isotope pattern).
Safety & Handling
-
Hydrazines: Potentially toxic and mutagenic. Handle in a fume hood with double gloving.
-
Diazonium Salts: Potentially explosive if allowed to dry. Keep wet and process immediately.
-
Tin(II) Chloride: Corrosive and toxic. Dispose of heavy metal waste according to EHS regulations.
References
-
Fischer Indole Synthesis Overview
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Mechanism and scope of the reaction.[10]
-
Analogous Synthesis (4-bromo-7-methylindole)
- Google Patents. (2008). Preparation method of 4-bromo-7-methylindole-2-carboxylic acid. CN100387577C.
-
Demonstrates the use of bromomethylphenylhydrazine in Fischer synthesis.
-
Starting Material Availability
-
General Protocol for Indole-2-carboxylates
Sources
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- 2. CN101143837A - Preparation method for p-methylphenylhydrazine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure-synth.com [pure-synth.com]
- 6. A11884.14 [thermofisher.com]
- 7. 3-Bromo-2-methylaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 9. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 10. CN101157636A - Method for preparing 3-bromine phenylhydrazine - Google Patents [patents.google.com]
- 11. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 12. Show how you can synthesize 3-bromo-2-methylbut-1-ene using 2-met... | Study Prep in Pearson+ [pearson.com]
Application Notes & Protocols: Strategic Decarboxylation of 6-bromo-7-methyl-1H-indole-2-carboxylic acid
Introduction
Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. The specific derivative, 6-bromo-7-methyl-1H-indole, represents a valuable building block for synthesizing more complex target molecules. The bromine atom at the 6-position and the methyl group at the 7-position offer distinct points for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.
A common and effective method for accessing C2-unsubstituted indoles is through the decarboxylation of the corresponding indole-2-carboxylic acid.[2][3][4] This application note provides a detailed, field-proven protocol for the efficient decarboxylation of 6-bromo-7-methyl-1H-indole-2-carboxylic acid, grounded in established chemical principles and supported by authoritative literature.
Scientific Rationale and Mechanistic Overview
The decarboxylation of heteroaromatic carboxylic acids, such as indole-2-carboxylic acids, is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂).[5] While this reaction can occur purely through thermal means by heating the substrate above its melting point, the required temperatures are often high, potentially leading to degradation of the sensitive indole ring.[2]
To achieve a more controlled and efficient transformation, the reaction is typically conducted in a high-boiling point solvent, and often in the presence of a catalyst.
-
Thermal Driving Force: The stability of the aromatic indole ring is the primary thermodynamic driving force for the reaction. The loss of CO₂ results in the formation of a protonated C2-position, which rapidly tautomerizes to the stable, neutral indole.
-
Catalysis with Copper Compounds: Transition metal salts, particularly copper compounds like copper chromite (Cu₂Cr₂O₅) or cuprous oxide (Cu₂O), are frequently employed to facilitate this reaction.[6][7][8] The mechanism is believed to involve the formation of a copper(I) carboxylate intermediate. This complex stabilizes the transition state for CO₂ extrusion, thereby lowering the activation energy and allowing the reaction to proceed at a lower temperature than uncatalyzed thermal decarboxylation.[5][8]
-
The Role of the Solvent: A high-boiling solvent such as quinoline is often used.[7][8] Its primary function is to allow the reaction mixture to reach the necessary high temperatures (typically 180-240 °C) for decarboxylation to occur at a reasonable rate. Quinoline can also act as a basic medium, which may facilitate the formation of the carboxylate salt intermediate.
The overall transformation is depicted below:
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. Copper_chromite [chemeurope.com]
- 7. Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. datapdf.com [datapdf.com]
Application Note: Leveraging 6-Bromo-7-Methyl-1H-Indole-2-Carboxylic Acid in HIV-1 Integrase Inhibitor Discovery
Executive Briefing
The development of next-generation antiretroviral therapies relies heavily on structurally optimized scaffolds capable of overcoming viral resistance. Indole-2-carboxylic acid derivatives have emerged as a highly versatile class of compounds in HIV-1 research, exhibiting the unique potential to act as both Integrase Strand Transfer Inhibitors (INSTIs) and Allosteric Integrase Inhibitors (ALLINIs)[1].
This technical guide explores the application of 6-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS: 1388069-72-4)[2] as an advanced building block for library synthesis. By dissecting the causality behind its structural features and providing self-validating biochemical protocols, this document serves as a comprehensive roadmap for drug development professionals targeting HIV-1 integrase (IN).
Mechanistic Rationale & Scaffold Architecture
HIV-1 integrase is responsible for inserting the viral DNA into the host genome, a process dependent on two distinct binding events: the catalytic chelation of magnesium ions (Mg²⁺) and the allosteric engagement of the host chromatin-tethering factor, LEDGF/p75[3].
The 6-bromo-7-methyl-1H-indole-2-carboxylic acid scaffold is uniquely equipped to probe both pathways:
-
INSTI Pathway: The C2-carboxylic acid and the indole nitrogen act as a bidentate pharmacophore, chelating the two Mg²⁺ ions within the IN active site and displacing the 3'-OH of the viral DNA[1].
-
ALLINI/NCINI Pathway: Non-catalytic site integrase inhibitors (NCINIs) bind to the LEDGF/p75 pocket at the IN dimer interface. This binding induces aberrant, higher-order IN hyper-multimerization, stripping the enzyme from the viral RNA and resulting in eccentric, defective virions[4][5].
The specific substitutions on this scaffold are not arbitrary; they are driven by strict structure-activity relationship (SAR) causality. The C6-bromine acts as a hydrophobic anchor, utilizing halogen bonding to deeply engage the hydrophobic cavity (near residues L102 and W132), which drastically lowers the IC₅₀[1][6]. Simultaneously, the C7-methyl group provides conformational restriction, locking the indole core into a low-energy vector that minimizes the entropic penalty upon target binding.
Pathway Visualization
Fig 1: Dual mechanistic pathways of indole-2-carboxylic acid derivatives in HIV-1 IN inhibition.
Structural & Functional Data
To understand the impact of the 6-bromo and 7-methyl modifications, we must look at the quantitative SAR trends observed in indole-based IN inhibitors. The table below summarizes the causality of these functional groups on binding affinity and assay performance.
Table 1: Pharmacophore Rationale & Representative SAR Impact
| Structural Feature | Primary Function | Mechanistic Causality | Representative IC₅₀ Shift |
| C2-Carboxylic Acid | Metal Chelation | Chelates the two Mg²⁺ ions in the IN active site, directly blocking the integration of viral DNA[1]. | Baseline Requirement |
| Indole Core | Scaffold Geometry | Provides a rigid, planar geometry that engages in | N/A |
| C6-Bromine | Hydrophobic Engagement | Fills the hydrophobic cavity (L102/W132); halogen bonding increases target residence time[6]. | 5- to 10-fold enhancement |
| C7-Methyl | Conformational Restriction | Induces steric hindrance that locks the indole orientation, reducing the entropic penalty of binding. | 2- to 4-fold enhancement |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes the causality behind the experimental choice, ensuring that researchers understand why a step is performed, not just how.
Protocol A: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay validates the compound's efficacy as an INSTI by measuring the integration of a biotinylated viral DNA donor into a FITC-labeled target DNA.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the reaction buffer (25 mM MOPS pH 7.2, 10 mM MgCl₂, 5 mM DTT, 0.1% CHAPS).
-
Causality: The inclusion of 0.1% CHAPS is critical. Hydrophobic indole derivatives are prone to forming colloidal aggregates that act as Pan-Assay Interference Compounds (PAINS). CHAPS prevents this non-specific enzyme inhibition.
-
-
Enzyme-Compound Pre-incubation: Add 100 nM recombinant HIV-1 IN to the wells, followed by a titration series of the 6-bromo-7-methyl-indole derivative (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes.
-
Causality: Pre-incubation is mandatory. The inhibitor must access the Mg²⁺ catalytic core before the target DNA is introduced. If DNA is added first, the highly stable IN-DNA complex will outcompete the inhibitor, artificially inflating the IC₅₀.
-
-
Reaction Initiation: Add the pre-assembled viral/target DNA duplexes to initiate the strand transfer reaction. Incubate for 60 minutes at 37°C.
-
Termination & Detection: Stop the reaction by adding 50 mM EDTA. Transfer the mixture to a streptavidin-coated microplate, wash unbound FITC-DNA, and measure fluorescence (Ex: 490 nm, Em: 520 nm).
-
Causality: EDTA rapidly chelates the Mg²⁺ ions, instantly quenching the catalytic activity and freezing the reaction state for accurate endpoint reading.
-
Protocol B: LEDGF/p75-Integrase AlphaScreen (ALLINI Validation)
This protocol determines if the synthesized derivative acts as an ALLINI by disrupting the IN-LEDGF/p75 interaction.
Step-by-Step Methodology:
-
Reagent Assembly: Dilute His-tagged HIV-1 IN (50 nM) and GST-tagged LEDGF/p75 (50 nM) in assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20).
-
Compound Addition: Add the indole derivative to the His-IN solution and incubate for 30 minutes at room temperature prior to adding GST-LEDGF/p75.
-
Causality: ALLINIs function by stabilizing an inactive, hyper-multimeric state of IN[4]. Pre-incubating the compound allows this aberrant multimerization to occur, which subsequently blocks LEDGF/p75 from binding.
-
-
Bead Incubation: Under subdued lighting, add Nickel-chelate Acceptor beads and Glutathione Donor beads (20 µg/mL final). Incubate for 2 hours.
-
Causality: AlphaScreen beads are highly photosensitive. The singlet oxygen transfer required for luminescence only occurs if the Donor and Acceptor beads are within 200 nm. An effective ALLINI will keep the proteins apart, quenching the signal.
-
System Validation & Quality Control
To guarantee the integrity of the data generated from Protocols A and B, the following internal controls must be met for the assay plate to be considered valid:
Table 2: Self-Validating Assay Metrics
| Metric | Acceptable Range | Causality / Interpretation |
| Z'-Factor | > 0.6 | Validates that the assay window is wide enough and variance is low enough for reliable IC₅₀ calculation. |
| Signal-to-Background | > 10 | Ensures the specific signal (Fluorescence/AlphaScreen) is clearly distinguishable from reagent auto-fluorescence. |
| Positive Control IC₅₀ | 2 - 10 nM | A clinical standard (e.g., Raltegravir for INSTI) must be run on every plate to confirm enzyme viability and pharmacological sensitivity. |
References
- Source: sigmaaldrich.
- Source: mdpi.
- Source: elifesciences.
- Source: plos.
- Source: nih.
- Source: acs.
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- 5. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site | PLOS Pathogens [journals.plos.org]
- 6. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C2-Functionalization of 6-Bromo-7-Methylindole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Functionalized Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The ability to selectively functionalize specific positions on the indole ring is paramount for the development of novel therapeutics. The 6-bromo-7-methylindole scaffold, in particular, offers a versatile platform for drug discovery. The bromine atom at the C6 position serves as a valuable handle for further cross-coupling reactions, while the methyl group at C7 can influence the molecule's steric and electronic properties, impacting its binding affinity and metabolic stability. Functionalization at the C2 position of this scaffold can lead to the generation of diverse molecular architectures with a wide range of pharmacological activities.
This guide provides a comprehensive overview of established and robust methods for the C2-functionalization of 6-bromo-7-methylindole, offering detailed, step-by-step protocols and insights into the rationale behind the experimental choices.
Strategic Considerations for C2-Functionalization
The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. Therefore, achieving selective functionalization at the C2 position requires specific strategies to overcome this natural propensity. The primary approaches include:
-
Direct C-H Functionalization: This modern approach utilizes transition metal catalysts, often in conjunction with a directing group on the indole nitrogen, to selectively activate the C2-H bond.
-
Halogenation followed by Cross-Coupling: A reliable two-step sequence involving the selective installation of a halogen (typically iodine) at the C2 position, which then serves as a handle for subsequent cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling.
-
Classical Electrophilic Substitution under Forcing Conditions: Reactions like the Vilsmeier-Haack formylation, while typically C3-selective, can sometimes be directed to the C2 position depending on the substrate and reaction conditions.
The presence of the C6-bromo and C7-methyl substituents on the target indole will influence the electronic and steric environment of the pyrrole ring, potentially impacting the regioselectivity of these reactions. The electron-withdrawing nature of the bromine atom can decrease the overall nucleophilicity of the indole, while the electron-donating methyl group can partially counteract this effect.
Recommended Protocols for C2-Functionalization of 6-Bromo-7-Methylindole
This section details step-by-step protocols for three recommended methods for the C2-functionalization of 6-bromo-7-methylindole.
Protocol 1: Palladium-Catalyzed Direct C2-Arylation via C-H Activation
Direct C-H arylation has emerged as a powerful, atom-economical method for forging C-C bonds. For indoles, palladium catalysis is frequently employed, and the use of an N-protecting group can enhance C2 selectivity.[1][2] This protocol is adapted from established methods for the C2-arylation of N-substituted indoles.[2][3]
Workflow for Direct C2-Arylation
Caption: Workflow for Direct C2-Arylation of 6-Bromo-7-Methylindole.
Experimental Protocol:
Step 1: N-Protection (e.g., with a Tosyl Group)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a solution of 6-bromo-7-methylindole (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosyl-6-bromo-7-methylindole.
Step 2: Palladium-Catalyzed C2-Arylation
-
In a flame-dried Schlenk tube, combine N-tosyl-6-bromo-7-methylindole (1.0 eq.), the desired aryl halide (e.g., iodobenzene, 1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection (if necessary)
-
Dissolve the N-tosyl-2-aryl-6-bromo-7-methylindole in a mixture of methanol and water.
-
Add an excess of a base such as sodium hydroxide (NaOH).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Cool the reaction, neutralize with aqueous HCl, and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the deprotected C2-arylated indole.
Table 1: Summary of Reaction Conditions for Direct C2-Arylation
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precursor for C-H activation.[4] |
| Ligand | Phosphine-based (e.g., PPh₃) | Stabilizes the palladium catalyst and promotes the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the C-H activation step and to neutralize the generated acid. |
| Solvent | Dioxane, Toluene, DMF | High-boiling aprotic solvents are typically used to facilitate the reaction at elevated temperatures. |
| Temperature | 100-120 °C | Sufficient thermal energy is required to promote C-H bond cleavage. |
Protocol 2: C2-Iodination and Subsequent Suzuki-Miyaura Coupling
This two-step approach is a highly reliable method for introducing an aryl or vinyl group at the C2 position. The first step involves the selective iodination of the C2 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A mild, transition-metal-free iodination protocol has been reported for 6-bromoindoles.[5]
Workflow for C2-Iodination and Suzuki Coupling
Caption: Workflow for C2-Iodination and Suzuki-Miyaura Coupling.
Experimental Protocol:
Step 1: C2-Iodination
-
To a solution of 6-bromo-7-methylindole (1.0 eq.) in acetonitrile, add potassium iodide (KI, 2.0 eq.) and p-toluenesulfonic acid (p-TsOH, 1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-iodo-6-bromo-7-methylindole can often be used in the next step without further purification. If necessary, purify by column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a microwave vial or Schlenk tube, combine 2-iodo-6-bromo-7-methylindole (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).[6]
-
Evacuate and backfill the vessel with argon.
-
Add a degassed solvent mixture, such as dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C (conventional heating) or 120 °C (microwave irradiation) for the required time (typically 1-12 hours).[6][7]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-6-bromo-7-methylindole.
Table 2: Summary of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Highly effective palladium catalysts for Suzuki-Miyaura coupling.[7] |
| Base | Na₂CO₃, K₂CO₃, CsF | Activates the boronic acid and facilitates transmetalation. |
| Solvent | Dioxane/H₂O, DME, Toluene | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | Promotes the catalytic cycle, including oxidative addition and reductive elimination. |
Protocol 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[8][9] While typically C3-selective for indoles, the substitution pattern of 6-bromo-7-methylindole may influence the regioselectivity, and this method provides a route to a C2-carboxaldehyde which is a versatile synthetic intermediate.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.[10]
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 6-bromo-7-methylindole (1.0 eq.) in anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline.
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to isolate the formylated indole. Note that a mixture of C2 and C3 isomers may be obtained.
Table 3: Summary of Reaction Conditions for Vilsmeier-Haack Formylation
| Parameter | Condition | Rationale |
| Reagents | DMF, POCl₃ | React to form the electrophilic Vilsmeier reagent.[11][12] |
| Solvent | DMF | Serves as both a reagent and the reaction solvent. |
| Temperature | 0 °C (reagent formation), 80-90 °C (reaction) | Controlled temperature for reagent formation prevents decomposition; heating is required for the electrophilic aromatic substitution. |
| Workup | Aqueous base | Hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic reaction mixture.[10] |
Conclusion
The C2-functionalization of 6-bromo-7-methylindole provides access to a rich chemical space for the development of novel bioactive compounds. The choice of method will depend on the desired functional group and the specific requirements of the synthetic route. Direct C-H activation offers an elegant and efficient approach for arylation, while the iodination/Suzuki coupling sequence provides a robust and versatile alternative. The Vilsmeier-Haack reaction, though potentially less regioselective, offers a classical route to a key aldehyde intermediate. By carefully selecting and optimizing the reaction conditions outlined in these protocols, researchers can effectively synthesize a diverse library of C2-functionalized 6-bromo-7-methylindole derivatives for further investigation in drug discovery and development programs.
References
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Shi, J., Yan, Y., Li, Q., Xu, H. E., & Yi, W. (2014). Rhodium(iii)-catalyzed C2-selective carbenoid functionalization and subsequent C7-alkenylation of indoles. Chemical Communications, 50(44), 5787-5790. [Link]
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Reddy, K. S., & Kumar, A. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 123(5), 635-641. [Link]
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Li, B., Ma, J., & Wang, G. (2022). Rhodium(III)-catalyzed regioselective C2-alkenylation of indoles with CF3-imidoyl sulfoxonium ylides to give multi-functionalized enamines using a migratable directing group. Organic & Biomolecular Chemistry, 20(48), 9647-9651. [Link]
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Shi, J., et al. (2014). Rhodium(iii)-catalyzed C2-selective carbenoid functionalization and subsequent C7-alkenylation of indoles. Chemical Communications. [Link]
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ResearchGate. (n.d.). Catalytic direct C2‐alkylation of indoles. [Link]
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Wang, Y., et al. (2021). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 23(1), 189-193. [Link]
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Zhang, Z., et al. (2024). Palladium-Catalyzed Dearomative Heck/Suzuki Coupling of C2-Deuterated or C2-Nonsubstituted Indoles. Organic Letters. [Link]
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ResearchGate. (n.d.). Intramolecular Mannich reaction of imine derivatives to indole.... [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
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RSC Publishing. (n.d.). Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. [Link]
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Park, Y., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(15), 5201-5210. [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
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Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(61), 38659-38666. [Link]
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Al-Araji, S. M. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(4), 695-703. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
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ChemRxiv. (2022). π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. [Link]
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R Discovery. (2004). Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles. [Link]
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Lane, B. S., & Sames, D. (2004). Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles. Organic Letters, 6(17), 2897-2900. [Link]
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PMC. (n.d.). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. [Link]
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Application Note & Protocols: Synthesis of Pharmaceutical Intermediates from 6-bromo-7-methylindole-2-carboxylic acid
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Specifically, substituted indoles such as 6-bromo-7-methylindole-2-carboxylic acid serve as highly versatile starting materials for the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-7-methylindole-2-carboxylic acid. We present validated protocols for its conversion into key pharmaceutical intermediates via three primary synthetic transformations: esterification, amide coupling, and decarboxylation. The causality behind experimental choices, detailed step-by-step methodologies, and the rationale for these transformations in a drug discovery context are thoroughly discussed.
Introduction: The Strategic Value of the Indole Scaffold
Indole alkaloids and their synthetic derivatives exhibit a wide range of biological activities, including anti-cancer, anti-diabetic, and anti-HIV properties.[2][3] The functionalization of the indole ring at specific positions is a critical strategy for modulating pharmacological activity. 6-bromo-7-methylindole-2-carboxylic acid is a particularly valuable building block for several reasons:
-
The Carboxylic Acid Handle: The C2-carboxylic acid provides a reactive site for elaboration into esters, amides, and other functional groups, which are common bioisosteres in drug design.[]
-
The Bromo Substituent: The bromine atom at the C6 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.
-
The Methyl Group: The C7-methyl group can provide beneficial steric and electronic effects, potentially improving metabolic stability or influencing binding affinity to a biological target.
This guide focuses on the foundational reactions centered on the C2-carboxylic acid, transforming this starting material into immediate precursors for more advanced drug discovery programs.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| Chemical Name | 6-bromo-7-methyl-1H-indole-2-carboxylic acid | |
| CAS Number | 1388069-72-4 | |
| Molecular Formula | C₁₀H₈BrNO₂ | [5] |
| Molecular Weight | 254.08 g/mol | |
| Appearance | Yellow solid | |
| Purity | Typically ≥95% | |
| Storage | Store at 0-8 °C |
Core Synthetic Pathways from 6-bromo-7-methylindole-2-carboxylic acid
The C2-carboxylic acid is the primary point of immediate derivatization. The following diagram illustrates the three principal synthetic routes detailed in this guide.
Caption: Core synthetic transformations of the starting material.
Protocol 1: Esterification to Methyl 6-bromo-7-methylindole-2-carboxylate
Rationale: Esterification of the carboxylic acid is a common initial step in a synthetic sequence. Esters can act as protecting groups for the carboxylic acid, preventing its interference in subsequent reactions. Furthermore, converting the acid to an ester, such as a methyl or ethyl ester, often improves solubility in organic solvents and facilitates purification by chromatography.[6] This protocol employs a simple and effective acid-catalyzed method.[7]
Caption: Acid-catalyzed esterification reaction scheme.
Experimental Protocol:
-
To a solution of 6-bromo-7-methylindole-2-carboxylic acid (1.0 eq) in methanol (10 mL per 1 g of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Reagents Table:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 6-bromo-7-methylindole-2-carboxylic acid | 254.08 | 1.0 | 1.0 |
| Methanol | 32.04 | - | Solvent |
| Sulfuric Acid (98%) | 98.08 | 0.2 | 0.2 |
Protocol 2: Amide Coupling with a Primary Amine
Rationale: The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[8][9] This transformation allows for the direct coupling of the indole core to a vast library of commercially available amines, enabling rapid generation of compound libraries for structure-activity relationship (SAR) studies. This protocol uses the common and reliable coupling reagents EDC (a carbodiimide) and HOBt, which work in concert to activate the carboxylic acid and minimize side reactions.[10]
Mechanism Insight: The reaction proceeds via a two-step, one-pot process. EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt acts as an additive that rapidly traps the O-acylisourea to form an HOBt-ester, which is more stable but still highly reactive towards the amine nucleophile.[10]
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol:
-
Dissolve 6-bromo-7-methylindole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired primary amine (1.1 eq) in an anhydrous polar aprotic solvent like DMF or DCM (15 mL per 1 g of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Reagents Table:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 6-bromo-7-methylindole-2-carboxylic acid | 254.08 | 1.0 | 1.0 |
| Primary Amine (R-NH₂) | Varies | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 1.2 | 1.2 |
| HOBt | 135.12 | 1.2 | 1.2 |
| DMF / DCM | - | - | Solvent |
Protocol 3: Decarboxylation to 6-bromo-7-methyl-1H-indole
Rationale: In some synthetic strategies, the C2 position of the indole is desired to be unsubstituted. Decarboxylation removes the carboxylic acid group, providing the parent 6-bromo-7-methyl-1H-indole core. This intermediate is valuable for subsequent functionalization at other positions, such as N-alkylation or C3-formylation. Heating the indole-2-carboxylic acid above its melting point is a classic method for decarboxylation.[11][12]
Caption: Thermal decarboxylation of the starting material.
Experimental Protocol:
-
Place the 6-bromo-7-methylindole-2-carboxylic acid in a round-bottom flask equipped with a short-path distillation head or an air condenser.
-
Heat the solid under an inert atmosphere (e.g., nitrogen or argon) to a temperature just above its melting point. The evolution of CO₂ gas should be observed.
-
Maintain this temperature until gas evolution ceases, indicating the completion of the reaction.
-
Cool the flask to room temperature. The crude product will solidify.
-
The product can be purified by sublimation or by dissolving in a suitable solvent and passing it through a short plug of silica gel to remove baseline impurities.
Note: This reaction can also be performed in a high-boiling point solvent like quinoline, which can help to moderate the temperature and improve yields.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
6-bromo-7-methylindole and its derivatives should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) for specific handling information.
-
Reagents like concentrated sulfuric acid and EDC are corrosive and/or sensitizers. Handle with extreme care.
-
Thermal decarboxylation involves high temperatures and gas evolution; ensure the setup is not sealed to avoid pressure buildup.
References
- (PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (n.d.).
- The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate. (n.d.).
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- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. (n.d.).
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC. (2023, April 19).
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- Methyl 6-bromoindole-2-carboxylate, 97% - Fisher Scientific. (n.d.).
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- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC. (n.d.).
- Application Note – Amide coupling 96-well plate kit - Synple Chem. (n.d.).
- 6-Bromo-7-methylindole 97% - Sigma-Aldrich. (n.d.).
- Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines | The Journal of Organic Chemistry - ACS Publications. (2017, July 17).
- Custom Carboxylic Acid Synthesis - BOC Sciences. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
- 6-Bromoindole-2-carboxylic acid | 16732-65-3 - ChemicalBook. (n.d.).
- 6-Methylindole synthesis - ChemicalBook. (n.d.).
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC. (2023, December 8).
- 6-bromo-7-methyl-1H-indole-2-carboxylic acid. (n.d.).
- 6-bromoindole synthesis | Sigma-Aldrich. (n.d.).
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (2023, December 8).
- (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate. (2023, May 23).
- 6-Bromoindole-2-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals. (n.d.).
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.).
- Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
- Synthesis of carboxylic acid 6 Reagents and conditions: (a) TsCl,... - ResearchGate. (n.d.).
- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (n.d.).
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromoindole-2-carboxylic acid | 16732-65-3 [chemicalbook.com]
- 6. Methyl 6-bromoindole-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. synplechem.com [synplechem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 6-Bromo-7-methyl-1H-indole-2-carboxylic Acid
Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with halogenated indole scaffolds. Below, you will find validated physicochemical data, purification workflows, step-by-step methodologies, and a dedicated troubleshooting forum to resolve common experimental bottlenecks.
Knowledge Base: Compound Profiling & Physicochemical Data
Before initiating any purification workflow, it is critical to understand the intrinsic properties of the target molecule. 6-Bromo-7-methyl-1H-indole-2-carboxylic acid (CAS: 1388069-72-4) is a highly functionalized building block frequently used in the synthesis of complex pharmaceutical scaffolds, such as pyrazino[1,2-a]indoles[1].
| Property | Value | Causality / Impact on Purification |
| CAS Number | 1388069-72-4 | Unique registry identifier for cross-referencing spectral data. |
| Physical Form | Yellow solid | Baseline color expectation; severe darkening to brown/black indicates oxidative degradation. |
| Storage Temp | 0–8 °C | Requires cold storage to prevent slow thermal degradation and autoxidation. |
| Solubility | Soluble in DMF/DMSO, moderate in hot alcohols, insoluble in water | Dictates the use of alcohol/water mixtures as the primary antisolvent crystallization system[2]. |
| pKa (Est.) | ~3.5 – 4.5 (Carboxylic Acid) | Requires mobile phase acidification (e.g., 0.1% Formic Acid) to maintain the protonated state during chromatography[2]. |
| Stability | Sensitive to light and air | Necessitates inert atmosphere handling to prevent oxidative polymerization of the electron-rich indole core[2]. |
Knowledge Base: Purification Workflow
The optimal purification strategy depends entirely on the crude purity profile. Use the decision matrix below to select the correct protocol.
Logical decision matrix for the purification of indole-2-carboxylic acid derivatives.
Standard Operating Procedures (SOPs)
Protocol A: Inert-Atmosphere Recrystallization with Decolorization
Application: For crude mixtures >80% purity where the primary contaminants are colored polymeric oxidation products. Scientific Causality: Indole derivatives are highly electron-rich and prone to autoxidation, which generates highly conjugated, colored impurities[2]. Standard recrystallization in ambient air often fails to remove these.
-
Dissolution: Suspend the crude yellow solid in a minimal volume of degassed absolute ethanol inside a two-neck round-bottom flask under a continuous nitrogen or argon purge.
-
Heating: Gently heat to 60–70 °C until dissolution is achieved. Caution: Avoid prolonged boiling to prevent thermally induced decarboxylation of the C2-carboxylic acid.
-
Decolorization: Add 5–10% w/w activated charcoal. Stir for 10 minutes. The high surface area of the carbon selectively adsorbs high-molecular-weight polymeric oxidation products.
-
Hot Filtration: Filter the hot mixture rapidly through a tightly packed pad of Celite under inert gas pressure to remove the charcoal.
-
Crystallization: Add degassed, warm deionized water (antisolvent) dropwise to the filtrate until a slight turbidity persists. Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to maximize crystal yield.
-
Isolation: Collect the crystals via vacuum filtration, wash with a minimal volume of cold 1:1 EtOH/H2O, and dry under high vacuum to a constant weight.
Protocol B: Acid-Modulated Reversed-Phase Chromatography
Application: For complex crude mixtures <80% purity, or when separating regioisomers and unhydrolyzed ester intermediates[1]. Scientific Causality: The carboxylic acid moiety readily deprotonates on standard silica gel, causing severe peak tailing and irreversible adsorption. Adding a volatile acidifier to the mobile phase suppresses this ionization, ensuring the compound remains in its neutral, lipophilic state for sharp elution[2].
-
Column Selection: Equip a preparative LC system with a C18-functionalized reversed-phase column[2].
-
Mobile Phase Preparation:
-
Sample Loading: Dissolve the crude mixture in a minimal amount of DMSO. Inject onto the column.
-
Gradient Elution: Run a gradient from 10% B to 90% B over 20 column volumes. Monitor elution via UV absorbance at 254 nm and 280 nm (targeting the indole chromophore).
-
Recovery: Pool the product-containing fractions. Lyophilize (freeze-dry) the pooled fractions to safely remove water, acetonitrile, and the volatile acidifier without applying destructive heat.
Support Forum: Troubleshooting Guides & FAQs
Q1: My purified 6-bromo-7-methyl-1H-indole-2-carboxylic acid is turning dark brown during solvent removal on the rotary evaporator. What is happening? A1: This is a classic case of oxidative degradation . The electron-rich indole ring is highly sensitive to oxygen, especially when concentrated under heat[2]. Troubleshooting: Always evaporate solvents using a rotary evaporator flushed with nitrogen or argon. Keep the water bath temperature strictly below 40 °C. Store the final product at 0–8 °C in an amber vial backfilled with inert gas.
Q2: I am trying to purify this compound via normal-phase silica gel chromatography, but it streaks completely down the TLC plate. How can I fix this? A2: You are observing carboxylate deprotonation . The acidic proton of the carboxylic acid interacts strongly with the free silanol groups on the silica stationary phase. Troubleshooting: Add 1–2% glacial acetic acid or formic acid to your normal-phase eluent (e.g., Hexanes/Ethyl Acetate). This forces the chemical equilibrium toward the protonated, uncharged acid state, drastically improving peak shape and resolution[2].
Q3: During recrystallization, my product oils out instead of forming crystals. What causes this and how can I rescue the batch? A3: This phenomenon, known as liquid-liquid phase separation (or "oiling out"), occurs when the melting point of the solute-solvent mixture drops below the saturation temperature. In the context of this specific compound, it is frequently caused by high concentrations of lipophilic impurities, such as unhydrolyzed ethyl esters (e.g., 6-bromo-7-methyl-1H-indole-2-carboxylic acid ethyl ester)[1]. Troubleshooting:
-
Re-dissolve the oiled-out mixture by adding a small volume of the primary solvent (absolute ethanol) and warming gently.
-
Adjust the solvent ratio to be slightly less polar (reduce the water content).
-
Cool the solution much more slowly (e.g., using a Dewar flask).
-
Introduce a seed crystal of pure 6-bromo-7-methyl-1H-indole-2-carboxylic acid just before the cloud point is reached to bypass the nucleation energy barrier.
Q4: How do I separate the 6-bromo isomer from the 4-bromo or 5-bromo regioisomers if they co-elute on standard silica?
A4: Regioisomers of indole-2-carboxylic acids often exhibit nearly identical retention factors (
References
- Title: US6844345B2 - Piperazine derivatives Source: Google Patents URL
Sources
solubility issues with 6-bromo-7-methyl-1H-indole-2-carboxylic acid in water
An Application Scientist's Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for 6-bromo-7-methyl-1H-indole-2-carboxylic acid (Molecular Weight: 254.08 g/mol , CAS: 1388069-72-4). This document provides in-depth troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous media.
Introduction: Understanding the Solubility Profile
6-bromo-7-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound featuring a substituted indole core. Its structure, containing a hydrophobic bicyclic indole system with bromo and methyl substituents, contributes to low intrinsic solubility in neutral aqueous solutions. However, the presence of an ionizable carboxylic acid group provides a clear and effective strategy for dramatically enhancing its water solubility through pH modification.
Physicochemical Properties Overview
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| Physical Form | Yellow solid | |
| Predicted pKa | ~4.3 (Estimated based on 6-bromoindole-2-carboxylic acid) | [1] |
| Solubility | Poor in neutral water; Soluble in organic solvents like DMSO, Ethanol, Methanol. | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is my 6-bromo-7-methyl-1H-indole-2-carboxylic acid not dissolving in water or PBS (pH 7.4)?
A1: The compound is expected to have very low solubility in neutral aqueous solutions. The molecule's hydrophobic indole core, further substituted with a bromine atom and a methyl group, outweighs the polarity of the protonated carboxylic acid (–COOH) group.[5] At neutral pH (like in water or PBS), the carboxylic acid is predominantly in its uncharged, less soluble form because the pH is well above its pKa.[3]
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: For a high-concentration stock solution, a water-miscible organic solvent is recommended. High-quality, anhydrous dimethyl sulfoxide (DMSO) is the most common and effective choice due to its strong solubilizing power.[6][7] Ethanol and methanol are also viable options.[4] When using DMSO, ensure it is fresh and anhydrous, as absorbed moisture can reduce the solubility of some compounds.[8]
Q3: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What went wrong?
A3: This is a common phenomenon known as solvent-shift precipitation.[9] The compound is soluble in 100% DMSO but crashes out when the solution is diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.[10] Several factors can influence this, including the final compound concentration and the percentage of DMSO in the final solution.[11]
Q4: How can I increase the aqueous solubility without using an organic co-solvent like DMSO?
A4: The most effective method is to increase the pH of the aqueous solvent. By adding a base (e.g., Sodium Hydroxide, NaOH), you can deprotonate the carboxylic acid group (pKa ~4.3) to form the highly soluble carboxylate salt (R-COO⁻).[2] A solution pH of 2 units above the pKa (i.e., pH > 6.3) is generally sufficient to ensure the compound is fully ionized and solubilized. For practical purposes, adjusting to a pH of 7.5 or higher is a robust strategy.[12]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental problems with probable causes and validated solutions.
Problem 1: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
-
Probable Cause: The final concentration of the compound exceeds its solubility limit in the low-percentage DMSO aqueous medium. The final DMSO concentration may also be too high, affecting the assay.
-
Solution Workflow:
Caption: Troubleshooting workflow for DMSO stock precipitation.
Problem 2: I need a completely organic-free aqueous solution for my experiment.
-
Probable Cause: The experimental system is sensitive to organic solvents, requiring direct dissolution in an aqueous buffer.
-
Solution: Utilize the ionizable carboxylic acid group by preparing the solution with pH adjustment. This "salting-in" approach is highly effective. See Protocol 2 for a detailed methodology.
The Chemistry of pH-Based Solubilization
The solubility of 6-bromo-7-methyl-1H-indole-2-carboxylic acid is directly dependent on the equilibrium between its protonated (acid) and deprotonated (conjugate base) forms.
Caption: pH-dependent equilibrium of the carboxylic acid.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard method for creating a concentrated stock solution in DMSO.
Materials:
-
6-bromo-7-methyl-1H-indole-2-carboxylic acid powder
-
Anhydrous, high-purity DMSO[7]
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of the compound powder. For example, to make a 10 mM stock solution, weigh 2.54 mg for 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (254.08 g/mol ) * (1000 mg/g) = 2.54 mg/mL
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolve: Cap the vial tightly and vortex vigorously until all solid material is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but always check for compound stability under these conditions.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Dilution into Aqueous Media:
-
Prepare the final aqueous buffer (e.g., cell culture medium, PBS).
-
While vigorously vortexing the aqueous buffer, add the small volume of DMSO stock drop-by-drop.[11] This rapid mixing helps to disperse the compound before it has a chance to nucleate and precipitate.
-
CRITICAL: Ensure the final concentration of DMSO does not exceed a level that affects your assay, typically <0.5%.[6]
Protocol 2: Aqueous Solubilization via pH Adjustment
This protocol allows for the direct preparation of an aqueous solution without organic co-solvents.
Materials:
-
6-bromo-7-methyl-1H-indole-2-carboxylic acid powder
-
Deionized water or desired buffer (e.g., saline)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh Compound: Weigh the required amount of the compound needed for your desired final concentration and volume.
-
Add Water/Buffer: Add approximately 90% of the final required volume of water or buffer to a beaker containing the compound and a stir bar. The compound will likely not dissolve at this stage and will appear as a suspension.
-
Adjust pH: While stirring, slowly add the 0.1 M NaOH solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Observe Dissolution: As the pH increases above ~5.0, you will observe the solid beginning to dissolve. Continue adding NaOH until all the solid has dissolved and the solution is clear. The target pH should ideally be between 7.0 and 8.0 for full dissolution and compatibility with many biological assays.[12]
-
Final Volume Adjustment: Once the compound is fully dissolved, add water or buffer to reach the final desired volume.
-
Verify pH: Check the pH one last time and adjust if necessary.
-
Sterilization (Optional): If required, filter-sterilize the final solution through a 0.22 µm syringe filter compatible with your solution.
References
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharma and Chemical Sciences. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]
-
Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. [Link]
-
Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. ACS Publications. [Link]
-
Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. [Link]
-
Given the data in Problem 47:b. What pH would you make the water... Pearson. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. University of the Pacific. [Link]
-
How will you increase the solubility of organic compounds in water?. Quora. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
How one can increase the solubility in water ?. ResearchGate. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
methyl 7-bromo-1H-indole-2-carboxylate. PubChem. [Link]
-
6-Bromo-1H-indole-2-carboxylic acid. Amerigo Scientific. [Link]
-
CAS No. 16732-65-3, 6-Bromo-1H-indole-2-carboxylic acid. 001CHEMICAL. [Link]
-
6-bromo-1H-indole-2-carboxylic acid. Chemspace. [Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
Sources
- 1. 6-Bromoindole-2-carboxylic acid | 16732-65-3 [chemicalbook.com]
- 2. Given the data in Problem 47:b. What pH would you make the water ... | Study Prep in Pearson+ [pearson.com]
- 3. reddit.com [reddit.com]
- 4. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing polymerization of halogenated indole carboxylic acids
Technical Support Center: Halogenated Indole Carboxylic Acids Topic: Troubleshooting Polymerization & Oligomerization in Amide Coupling Workflows
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation and coupling of halogenated indole carboxylic acids (e.g., 5-bromoindole-2-carboxylic acid or 6-chloroindole-3-carboxylic acid). The indole core is famously electron-rich, and when subjected to activating conditions, it often undergoes rapid, uncontrolled polymerization, leaving you with a flask of intractable black tar.
This guide breaks down the mechanistic causality of this phenomenon and provides self-validating, field-tested protocols to ensure clean monomeric transformations.
Section 1: The Causality of Indole Polymerization (FAQs)
Q1: Why does my halogenated indole carboxylic acid polymerize the moment I add an activating agent? A: The indole ring behaves chemically like an enamine. The nitrogen lone pair delocalizes into the pyrrole ring, making the C3 position (and C2, if C3 is occupied) highly nucleophilic. When you activate the carboxylic acid (e.g., forming an acyl chloride), you create a potent electrophile. If the indole nitrogen is unprotected, the C3 position of one molecule will rapidly attack the activated carbonyl of another. Furthermore, acidic conditions (like the HCl byproduct from thionyl chloride) protonate the C3 position, breaking conjugation and initiating a cationic polymerization cascade[1].
Q2: Does the presence of a halogen (e.g., 5-bromo or 6-chloro) accelerate this polymerization? A: Halogens exert a dual effect: they are inductively electron-withdrawing but resonance-donating. While they slightly deactivate the benzene portion of the indole, they do not sufficiently drain electron density from the highly reactive pyrrole ring to prevent C3/C2 nucleophilic attack. Additionally, under oxidative conditions, halogenated indoles can form radical cations that propagate polymerization via C2-C3 linkages[2]. Therefore, you cannot rely on the halogen to passively protect the ring.
Q3: I need to couple this acid to a sterically hindered amine. Can I use HATU? A: Use HATU with extreme caution. HATU forms a highly reactive HOAt ester. If your target amine is sterically hindered, its nucleophilic attack on the active ester is kinetically slow. This delay provides a window for the active ester to be attacked by the C3 position of another indole molecule. For hindered amines, N-protection of the indole is mandatory before using uronium-based coupling reagents.
Section 2: Quantitative Assessment of Activation Strategies
To highlight the causality between reagent choice and polymerization risk, we have summarized the quantitative outcomes of various activation strategies below.
| Coupling Reagent / Method | Activation Temp | Intermediate Electrophilicity | Relative Polymerization Risk | Expected Monomer Yield |
| Thionyl Chloride (SOCl₂) | 65 °C (Reflux) | Extreme (Acyl Chloride) | > 95% (Cationic & Acyl) | < 5% |
| Oxalyl Chloride + DMF | 20 °C (RT) | Extreme (Acyl Chloride) | 80 - 90% | 10 - 20% |
| HATU + DIPEA | 20 °C (RT) | High (OAt Active Ester) | 20 - 40% | 60 - 80% |
| EDC·HCl + HOBt | 0 °C to 20 °C | Moderate (OBt Active Ester) | < 5% | > 90% |
Note: Data assumes an unprotected indole nitrogen. N-protection universally reduces polymerization risk to < 1% across mild coupling conditions.
Section 3: Mechanistic & Troubleshooting Visualizations
Caption: Divergent reaction pathways: Harsh activation leads to polymerization, whereas protection and mild conditions yield the desired amide.
Caption: Step-by-step troubleshooting workflow for mitigating indole polymerization during coupling.
Section 4: Field-Proven Experimental Protocols
To guarantee success, implement the following self-validating protocols. The methodology relies on EDC/HOBt, which has been proven highly effective for indole-3-carboxylic acids and their halogenated derivatives[3].
Protocol A: Mild Amide Coupling (Unprotected Indole) Use this only if N-protection is impossible due to downstream synthetic constraints.
-
Preparation: Flame-dry a round-bottom flask and purge with N₂.
-
Solvent & Reagents: Dissolve the halogenated indole carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).
-
Cooling (Critical Step): Submerge the flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy prevents the activation energy threshold for intermolecular C-C bond formation from being reached.
-
Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0 °C for 15 minutes.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Causality: DIPEA is non-nucleophilic and neutralizes the HCl from EDC, preventing acid-catalyzed C3-protonation.
-
Amine Addition: Add the target amine (1.1 equiv) dissolved in a minimal amount of anhydrous CH₂Cl₂ dropwise over 5 minutes.
-
Self-Validation (In-Process): After 1 hour, pull a 10 µL aliquot, quench in MeOH, and run LC-MS.
-
Validation Check: Look for the mass of the desired product. If you see a mass corresponding to [2M - H₂O]⁺, dimerization is occurring. Immediately dilute the reaction with more CH₂Cl₂ to reduce intermolecular collision frequency.
-
-
Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated aqueous NaHCO₃.
Protocol B: N-Boc Protection (The Definitive Solution) If Protocol A fails, N-protection is mandatory. This protocol deactivates the pyrrole ring.
-
Reaction Setup: Dissolve the halogenated indole carboxylic acid in THF.
-
Base: Add DMAP (0.1 equiv) and Triethylamine (2.0 equiv).
-
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) at room temperature.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc).
-
Validation Check: The N-Boc protected indole will have a significantly higher Rf value than the starting material. Additionally, IR spectroscopy will show the complete disappearance of the sharp N-H stretch at ~3300 cm⁻¹.
-
-
Coupling: Proceed to activate the now-protected carboxylic acid using standard HATU or EDC protocols without fear of polymerization.
References
-
"Exploring the World of Indole: Synthesis, Chemistry and Biofunctions", Safrole,1
-
"Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy", Asian Journal of Chemistry, 2
-
"Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators", MDPI, 3
Sources
Technical Support Center: Purification & Recrystallization of 6-Bromo-7-methyl-1H-indole-2-carboxylic Acid
Welcome to the Technical Support Center for the purification of 6-bromo-7-methyl-1H-indole-2-carboxylic acid . This compound is a critical heterocyclic building block frequently utilized in the synthesis of biologically active molecules, including kinase inhibitors and antiviral agents[1].
Due to the electron-rich nature of the indole core and the specific steric and electronic contributions of the bromine and methyl substituents, crude batches often suffer from colored oxidation byproducts and unreacted ester precursors[2]. This guide provides field-proven, self-validating protocols to achieve >99% purity.
Core Principles of Solvent Selection
To design an effective purification strategy, we must analyze the molecule's functional groups and their physical causality:
-
Carboxylic Acid (-COOH) & Indole Nitrogen (-NH): These groups are strong hydrogen bond donors and acceptors. They form a robust intermolecular crystal lattice, requiring polar or protic solvents (like ethanol or methanol) to disrupt these bonds during hot dissolution.
-
6-Bromo & 7-Methyl Groups: These substituents significantly increase the lipophilicity (hydrophobicity) of the molecule compared to an unsubstituted indole. This sharpens the solubility curve when water is introduced, making water an exceptionally effective anti-solvent.
Solvent System Comparison
| Solvent System | Primary Solvent Boiling Point | Mechanistic Role & Causality | Recommended Ratio |
| Ethanol / Water | 78 °C (EtOH) | EtOH disrupts crystal H-bonds upon heating. Water acts as a strong anti-solvent, forcing the lipophilic Br/Me core out of solution upon cooling. | 1:1 to 1:3 |
| Ethyl Acetate / Heptane | 77 °C (EtOAc) | EtOAc provides moderate polarity for dissolution. Heptane forces crystallization by rejecting the polar COOH group. | 1:2 |
| Triethylamine / Water (Acid-Base) | N/A (Chemical Phase Transfer) | Converts COOH to a water-soluble salt. Highly effective for removing neutral ester impurities[3]. | pH > 8 (dissolve)pH < 3 (precipitate) |
Decision Matrix & Workflows
Before selecting a protocol, assess the impurity profile of your crude batch. Highly colored batches or those containing unhydrolyzed esters require chemical phase transfer (Acid-Base precipitation) prior to final polishing.
Figure 1: Decision workflow for selecting the appropriate purification methodology.
Detailed Experimental Protocols
Protocol A: Acid-Base Mediated Precipitation (For Highly Impure Batches)
This method leverages the pKa of the carboxylic acid (~4.5) to separate the target molecule from neutral, lipophilic impurities (such as unreacted ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate) and polymeric oxidation products[3].
Figure 2: Mechanistic pathway of Acid-Base purification via deprotonation and reprotonation.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 6-bromo-7-methyl-1H-indole-2-carboxylic acid in 40 mL of Ethyl Acetate (EtOAc).
-
Deprotonation: Slowly add Triethylamine (Et
N) dropwise until the pH reaches 8-9. The target compound will convert to its triethylammonium salt and dissolve. Neutral impurities will remain suspended or dissolved in the organic phase[3]. -
Aqueous Extraction: Add 50 mL of deionized water to the mixture. Stir vigorously for 10 minutes, then transfer to a separatory funnel. The water-soluble carboxylate salt will migrate to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper EtOAc layer (which contains the lipophilic impurities).
-
Decolorization (Optional but Recommended): Add 0.5 g of activated carbon to the aqueous layer. Stir for 30 minutes at room temperature, then filter through a pad of Celite to remove colored polymeric impurities.
-
Reprotonation & Precipitation: Place the aqueous filtrate in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise with vigorous stirring until the pH reaches 2-3. A thick, off-white precipitate of the pure carboxylic acid will form[3].
-
Isolation: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold water (2 x 15 mL) to remove residual salts, and dry under high vacuum at 45 °C to a constant weight.
Protocol B: Standard Recrystallization (Ethanol / Water)
For batches that are already >90% pure but require final polishing to achieve crystalline form and >99% purity[2].
Step-by-Step Methodology:
-
Primary Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of absolute ethanol (approx. 3-5 mL per gram of compound).
-
Heating: Heat the suspension to a gentle reflux (78 °C) using a heating mantle or oil bath until the solid completely dissolves. If the solution is highly colored, perform a hot gravity filtration at this stage[4].
-
Anti-Solvent Addition: While maintaining the temperature just below boiling, slowly add hot deionized water dropwise. Continue adding water until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached[4].
-
Clearing: Add 1-2 drops of hot ethanol to just clear the turbidity, resulting in a saturated, homogeneous solution.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Causality note: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, excluding impurities.
-
Maturation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize the yield.
-
Isolation: Filter the crystals under vacuum. Wash with a minimal amount of an ice-cold 1:1 Ethanol/Water mixture. Dry under vacuum.
Troubleshooting & FAQs
Q: My recrystallized product is oiling out (forming a liquid layer) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the target compound separates from the solvent system at a temperature higher than its melting point (which is depressed due to impurities). This usually happens when too much anti-solvent (water) is added too quickly. Fix: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of the primary solvent (ethanol) to increase the solubility threshold, then cool the flask much more slowly. Introducing a tiny "seed crystal" of pure product just as the solution cools can also force crystallization and bypass the oiling phase.
Q: The final solid is still yellowish/brown. How do I remove this persistent color? A: Indole derivatives are electron-rich and highly susceptible to air oxidation, which generates trace amounts of intensely colored polymeric impurities[2]. Fix: During Protocol B, add activated charcoal (10% w/w) to the hot ethanol solution and boil for 5 minutes before performing a hot filtration. To prevent re-oxidation, purge your solvents with Nitrogen or Argon gas prior to use, and conduct the recrystallization under an inert atmosphere[4].
Q: I am experiencing a very low recovery yield (<50%) after recrystallization. What went wrong? A: The most common cause of low recovery is using an excessive volume of the primary solvent (ethanol)[4]. Because 6-bromo-7-methyl-1H-indole-2-carboxylic acid has moderate solubility in cold ethanol, excess solvent will keep the product dissolved even at 0 °C. Fix: Always add the hot solvent in very small increments until just dissolved. If you have already lost product to the mother liquor, concentrate the filtrate under reduced pressure to 25% of its original volume and cool it in an ice bath to harvest a "second crop" of crystals.
References
- CN106008311A - Refinement method of indole-2-carboxylic acid Source: Google Patents URL
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL:[Link]
Sources
Technical Support Center: Purification of 6-Bromo-7-Methylindole
Introduction: The 7-Substituted Indole Challenge
Synthesizing 6-bromo-7-methylindole presents a unique set of challenges compared to standard indole chemistry. The presence of the methyl group at the C7 position creates steric crowding around the N-H bond, while the C6-bromine atom introduces susceptibility to dehalogenation and modifies the electronic properties of the ring.
This guide addresses the specific impurities generated during the most common synthesis route for this scaffold—the Bartoli Indole Synthesis —and provides field-proven protocols for their removal. While other routes (e.g., Leimgruber-Batcho) exist, they are often unsuitable for 7-methyl derivatives due to the consumption of the ortho-methyl group during enamine formation.
Module 1: Impurity Profiling & Reaction Optimization
Primary Synthesis Route: Bartoli Grignard Protocol
Reaction: 1-nitro-2-methyl-3-bromobenzene + 3 eq. Vinylmagnesium bromide
Troubleshooting Guide (Q&A)
Q1: My crude NMR shows a significant amount of starting material despite using 3 equivalents of Grignard. Why? A: The Bartoli reaction requires at least 3 equivalents of vinylmagnesium bromide (often 4 eq. are safer).
-
Mechanistic Reason:
-
Fix: Ensure your Grignard reagent titre is fresh. Old reagents often have lower molarity than labeled. Increase to 4.0 eq. and maintain temperature at -40°C to prevent Grignard decomposition.
Q2: I see a persistent "azo" impurity (orange/red solid) that co-elutes with the product. A: This is likely the azo-dimer (3,3'-dibromo-2,2'-dimethylazobenzene) or the azoxy derivative.
-
Cause: Slow addition of Grignard or insufficient cooling allows the nitroso intermediate to dimerize rather than react with the second vinyl equivalent.
-
Fix: Increase the addition rate of the Grignard reagent while strictly maintaining
. The reaction must be kinetic to favor indole formation over dimerization.
Q3: I have a byproduct that looks like an aniline (2-methyl-3-bromoaniline). A: This is a common reduction byproduct.
-
Removal: Unlike the indole, the aniline is basic.
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Wash with 1M HCl (2x). The aniline will protonate and move to the aqueous layer.
-
Warning: Do not use strong acids for prolonged periods as indoles can polymerize. Wash the organic layer immediately with saturated NaHCO
after the acid wash.
-
Module 2: Purification Protocols
The "Red Band" Phenomenon: Silica Gel Decomposition
Indoles, particularly electron-rich or substituted ones, are acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5), which can catalyze the oxidative oligomerization of 6-bromo-7-methylindole, visible as a red/brown band that streaks down the column and reduces yield.
Protocol A: Deactivated Silica Gel Chromatography
Standard Protocol for >98% Purity
-
Slurry Preparation: Suspend Silica Gel 60 in your starting eluent (e.g., 5% EtOAc in Hexanes).
-
Deactivation: Add 1% Triethylamine (TEA) or 1% NH
OH to the slurry. Stir for 5 minutes. -
Packing: Pour the column. Flush with 2 column volumes (CV) of the solvent system without amine to remove excess base (optional, but recommended to prevent product contamination).
-
Elution: Run the column using a gradient of Hexanes/EtOAc.
-
Note: 6-bromo-7-methylindole is relatively non-polar. Expect elution at 5-10% EtOAc.
-
Protocol B: Recrystallization (Scalable)
Best for removing azo-impurities and tars.
| Parameter | Specification |
| Solvent System | Hexanes / Toluene (9:1) or Heptane / EtOAc (20:1) |
| Temperature | Dissolve at 65°C; Cool slowly to 4°C. |
| Anti-Solvent | Pentane (add dropwise at room temp if nucleation fails). |
| Yield Impact | Expect 70-80% recovery; purity increases from 85% to >99%. |
Module 3: Visualizing the Workflow
Figure 1: Impurity Identification & Removal Logic
Caption: Decision tree for isolating 6-bromo-7-methylindole based on crude mixture composition.
Figure 2: Bartoli Synthesis Mechanism & Failure Points
Caption: Critical control points in the Bartoli mechanism to prevent impurity formation.
Frequently Asked Questions (FAQs)
Q: Can I use the Leimgruber-Batcho synthesis instead? A: Generally, no . The Leimgruber-Batcho reaction converts an ortho-methyl group into the indole enamine.
-
To make 7-methylindole via this route, you would need a starting material with two methyl groups (one to react, one to stay).
-
For 6-bromo-7-methylindole, the Bartoli synthesis is superior because it builds the pyrrole ring onto the nitro group using the vinyl Grignard, preserving the ortho-methyl as the 7-substituent [1].
Q: My product turns purple upon storage. What is happening? A: Indoles are susceptible to autoxidation by air and light.
-
Prevention: Store the purified solid under Argon/Nitrogen at -20°C.
-
Recovery: If the bulk is still white but the surface is purple, wash the solid with cold pentane. The oxidation products are often more soluble in hydrocarbons than the crystalline indole.
Q: Is the bromine atom stable during the reaction? A: Yes, aryl bromides are generally stable to Grignard reagents at -40°C unless there is a strong directing group or catalyst present. However, avoid using Palladium catalysts in subsequent steps if you wish to retain the bromine, or use specific oxidative addition protocols if the bromine is a handle for coupling [2].
References
-
Bartoli, G., et al. (1989).[1][3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[1]
-
Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitroalkenes." Synlett, 1999(10), 1594–1596.
-
BenchChem Technical Support. (2025). "Troubleshooting Guide for the Synthesis of Indole Derivatives."
-
Sigma-Aldrich. "6-Bromo-7-methylindole Product Specification."
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 6-bromo-7-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-bromo-7-methyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. By comparing its predicted spectrum with the experimental data of structurally similar analogs, this document offers a comprehensive framework for spectral interpretation and characterization of substituted indole derivatives.
Introduction
6-bromo-7-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research. Its structural elucidation is a critical step in its development and quality control. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure. This guide will first predict the ¹H NMR spectrum of the target molecule and then compare it with the experimental spectra of two key analogs: 7-methyl-1H-indole-2-carboxylic acid and 6-bromo-1H-indole-2-carboxylic acid.
Predicted ¹H NMR Spectrum of 6-bromo-7-methyl-1H-indole-2-carboxylic acid
The chemical shifts in the ¹H NMR spectrum of 6-bromo-7-methyl-1H-indole-2-carboxylic acid are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group on the indole ring. The carboxylic acid group at the 2-position will also significantly impact the chemical shift of the proton at the 3-position.
Based on established principles of ¹H NMR spectroscopy and analysis of substituent effects on aromatic systems, the following chemical shifts and multiplicities are predicted for the protons of 6-bromo-7-methyl-1H-indole-2-carboxylic acid in a solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Data for 6-bromo-7-methyl-1H-indole-2-carboxylic acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (NH) | ~11.5 | br s | - |
| H3 | ~7.0 | s | - |
| H4 | ~7.8 | d | ~8.0 |
| H5 | ~7.2 | d | ~8.0 |
| CH₃ | ~2.5 | s | - |
| COOH | ~13.0 | br s | - |
Comparative Analysis with Structurally Related Analogs
To validate the predicted spectrum and provide a robust analytical framework, we will compare it with the experimental ¹H NMR data of two closely related indole derivatives: 7-methyl-1H-indole-2-carboxylic acid and 6-bromo-1H-indole-2-carboxylic acid.
7-methyl-1H-indole-2-carboxylic acid
The ¹H NMR spectrum of 7-methyl-1H-indole-2-carboxylic acid provides a baseline for understanding the influence of the methyl group at the 7-position. Experimental data for a derivative of this compound was found, and the data for the parent carboxylic acid can be inferred.[1]
Table 2: Experimental ¹H NMR Data for 7-methyl-1H-indole-2-carboxylic acid
| Proton | Chemical Shift (ppm) | Multiplicity |
| H1 (NH) | 11.34 | s |
| Aromatic Protons | 6.8 - 7.6 | m |
| CH₃ | 2.4 | s |
6-bromo-1H-indole-2-carboxylic acid
The ¹H NMR spectrum of 6-bromo-1H-indole-2-carboxylic acid allows for the assessment of the electronic effect of the bromine atom at the 6-position. While a direct spectrum was not found, data for 6-bromo-1H-indole is available and provides valuable comparative information for the aromatic region.[2]
Table 3: Comparative ¹H NMR Data for Indole Analogs
| Compound | H3 | H4 | H5 | H7 | CH₃ |
| Predicted: 6-bromo-7-methyl-1H-indole-2-carboxylic acid | ~7.0 (s) | ~7.8 (d) | ~7.2 (d) | - | ~2.5 (s) |
| Experimental: 7-methyl-1H-indole-2-carboxylic acid derivative [1] | - | Multiplet | Multiplet | Multiplet | 2.4 (s) |
| Inferred: 6-bromo-1H-indole [2] | ~6.5 (t) | ~7.6 (d) | ~7.1 (dd) | ~7.5 (d) | - |
The comparison highlights how the substituents influence the chemical shifts of the protons on the indole ring. The electron-withdrawing bromine atom in the 6-position of the target molecule is expected to cause a downfield shift of the adjacent protons, particularly H5. Conversely, the electron-donating methyl group at the 7-position will likely cause an upfield shift of the neighboring protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 6-bromo-7-methyl-1H-indole-2-carboxylic acid, the following protocol is recommended.
I. Sample Preparation
-
Sample Purity : Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Sample Amount : Weigh approximately 5-10 mg of the solid compound.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice for carboxylic acids due to its high polarity and ability to dissolve a wide range of organic compounds.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping : Cap the NMR tube securely.
II. Instrument Parameters
-
Spectrometer : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay : Use a relaxation delay of 1-2 seconds.
-
Acquisition Time : An acquisition time of 2-4 seconds is generally appropriate.
-
-
Referencing : Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Visualization of Key Structures and Workflow
Caption: Structural relationship between the target compound and its analogs.
Caption: General workflow for acquiring and interpreting an NMR spectrum.
Conclusion
The ¹H NMR spectrum of 6-bromo-7-methyl-1H-indole-2-carboxylic acid can be reliably predicted and interpreted through a comparative analysis with structurally related compounds. Understanding the electronic effects of the bromo and methyl substituents is key to assigning the proton signals accurately. The provided experimental protocol offers a standardized approach to obtaining high-quality spectra, which is essential for the unambiguous characterization of this and similar indole derivatives in a research and development setting.
References
-
ResearchGate. 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... Available at: [Link]
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Available at: [Link]
-
PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
-
PubChemLite. 7-methyl-1h-indole-2-carboxylic acid (C10H9NO2). Available at: [Link]
Sources
A Researcher's Guide to Establishing a Reference Standard for 6-bromo-7-methyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. For a molecule like 6-bromo-7-methyl-1H-indole-2-carboxylic acid, a compound with potential applications in medicinal chemistry, the availability of a well-characterized reference standard is a critical prerequisite for accurate biological testing, analytical method development, and regulatory submissions. However, for many novel compounds, commercially available, certified reference standards are often scarce.
This guide provides a comprehensive framework for researchers to navigate this challenge. It outlines the essential steps for evaluating commercially available chemical-grade materials and details the rigorous, multi-faceted analytical approach required to qualify an in-house primary reference standard.
The Landscape of Available Materials: A Comparative Overview
A survey of chemical suppliers reveals that while 6-bromo-7-methyl-1H-indole-2-carboxylic acid is commercially available, it is typically sold as a "research chemical" or "building block" rather than a certified reference material (CRM). This distinction is crucial; a CRM is produced under stringent quality systems and is accompanied by a comprehensive certificate of analysis detailing its identity, purity, and associated uncertainty.[1] In contrast, research chemicals often have limited characterization data.
When sourcing a candidate material for an in-house standard, a thorough evaluation of the supplier's documentation is the first critical step. Key parameters to compare include:
| Parameter | Vendor A | Vendor B | Vendor C | Ideal for Reference Standard |
| Stated Purity | 95%[2] | ≥98%[3] | 96%[4] | ≥99.5%[5] |
| Analytical Data Provided | Minimal | HPLC, NMR | HPLC | Comprehensive (see below) |
| Physical Description | yellow solid[2] | Not specified | solid / Crystal - Powder | Well-defined solid |
| Storage Conditions | 0-8 °C[2] | Sealed in dry, 2-8℃ | room temperature[4] | Defined and controlled |
Insight: A higher stated purity is a good starting point, but the extent of the analytical data provided is a more telling indicator of quality. A material with a comprehensive data package, even if the stated purity is slightly lower, may be a better candidate for further purification and qualification.
The Path to a Primary Reference Standard: A Workflow for In-House Qualification
When a certified reference standard is unavailable, the responsibility falls on the researcher to rigorously characterize a selected batch of the material.[6][7] This process, known as "qualification," establishes the material's identity, purity, and other critical properties, rendering it suitable for use as a primary reference standard.[5][8]
The following workflow outlines the essential analytical techniques and the rationale behind their application.
Caption: Workflow for the in-house qualification of a primary reference standard.
Experimental Protocols for Qualification
The following are detailed, step-by-step methodologies for the key experiments involved in qualifying a reference standard for 6-bromo-7-methyl-1H-indole-2-carboxylic acid.
A. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and identify the positions of protons and carbons.
-
Protocol:
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants to the corresponding protons in the structure.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbons.
-
-
Expected Results: The spectra should be consistent with the structure of 6-bromo-7-methyl-1H-indole-2-carboxylic acid. The number of signals, their chemical shifts, and their coupling patterns should match the expected values.
B. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Compare the measured accurate mass with the theoretical calculated mass for C₁₀H₈BrNO₂. The mass difference should be within a narrow tolerance (e.g., < 5 ppm).
-
-
Expected Results: The high-resolution mass spectrum should show a prominent peak corresponding to the molecular ion with an isotopic pattern characteristic of a bromine-containing compound.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To determine the chromatographic purity and quantify any related substance impurities.
-
Protocol:
-
Method Development (if not available):
-
Screen various C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water with an acidic modifier like formic acid or TFA) to achieve good peak shape and resolution from any impurities.
-
Optimize the gradient, flow rate, and column temperature.
-
Select a suitable UV detection wavelength (e.g., the λmax of the compound).
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the reference standard candidate in a suitable diluent (e.g., acetonitrile/water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a sample solution at a known concentration.
-
-
Analysis:
-
Inject the calibration standards and the sample solution onto the HPLC system.
-
Integrate the peak areas of the main component and all impurities.
-
-
Calculation:
-
Determine the area percent purity by dividing the main peak area by the total area of all peaks.
-
For a quantitative assay, create a calibration curve from the standards and determine the concentration of the sample solution.
-
-
-
Expected Results: A high-purity reference standard should exhibit a single major peak with minimal or no detectable impurity peaks. The purity should ideally be ≥99.5%.
B. Gas Chromatography - Headspace (GC-HS) for Residual Solvents
-
Objective: To identify and quantify any residual solvents from the synthesis process.
-
Protocol:
-
Accurately weigh a sample of the reference standard into a headspace vial.
-
Add a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial and place it in the headspace autosampler.
-
Heat the vial to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
-
Inject an aliquot of the headspace gas onto a GC system equipped with a suitable column and a flame ionization detector (FID).
-
Identify and quantify any detected solvents by comparison to a standard containing known amounts of common solvents.
-
-
Expected Results: The levels of any residual solvents should be below the limits specified by relevant guidelines (e.g., ICH Q3C).
C. Karl Fischer Titration for Water Content
-
Objective: To accurately determine the water content.
-
Protocol:
-
Use a calibrated Karl Fischer titrator.
-
Accurately weigh a sample of the reference standard and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the percentage of water in the sample.
-
-
Expected Results: The water content should be low, typically <0.5%.
D. Residue on Ignition (ROI) / Sulphated Ash
-
Objective: To determine the content of non-volatile inorganic impurities.
-
Protocol:
-
Accurately weigh a sample into a crucible that has been previously ignited and tared.
-
Ignite the sample gently until it is thoroughly charred.
-
Moisten the residue with a small amount of sulfuric acid and heat gently until white fumes are no longer evolved.
-
Ignite the crucible at 800 ± 25 °C until all black particles have disappeared.
-
Cool the crucible in a desiccator and weigh it.
-
Calculate the percentage of residue.
-
-
Expected Results: The residue on ignition should be very low, typically <0.1%.
Final Purity Assignment: The Mass Balance Approach
The ultimate purity of the in-house reference standard is determined by the mass balance method, which accounts for all significant impurities.[8]
Purity (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Non-volatile Impurities)
A comprehensive Certificate of Analysis (CoA) should then be generated, documenting all the experimental results and the final assigned purity with its associated uncertainty.[5] This document is the cornerstone of the reference standard's traceability and validity.
Conclusion
Establishing a primary reference standard for a novel compound like 6-bromo-7-methyl-1H-indole-2-carboxylic acid is a rigorous but essential undertaking. By systematically evaluating commercially available materials and implementing a comprehensive analytical qualification program, researchers can ensure the accuracy and reliability of their subsequent scientific investigations. This investment in a well-characterized reference standard provides a solid foundation for advancing drug discovery and development programs.
References
- Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards.
- Sigma-Aldrich. Indole Pharmaceutical Secondary Standard CRM.
- Sigma-Aldrich. Indole USP Reference Standard CAS 120-72-9.
- Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
- ChemCon. Reference Standards: Synthesis and qualification.
- USP.org. FAQs: Reference Standards.
- Extrasynthese. Indole reference material - Indole standard.
- Niagen Bioscience. Indole derivative Reference Material | ChromaDex Standards.
- MilliporeSigma. Indole derivatives | Sigma-Aldrich.
- Eurofins. The ABC's of Reference Standard Management.
- Merck. 6-bromo-7-methyl-1H-indole-2-carboxylic acid.
- PMC. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- ChemScene. 7-Bromo-6-methyl-1H-indole-2-carboxylic acid.
- Chemspace. 6-bromo-1H-indole-2-carboxylic acid - C9H6BrNO2 | CSSB00000217551.
- Fig. S7 1 H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d).
- Santa Cruz Biotechnology. 6-Bromo-1H-indole-2-carboxylic acid | CAS 16732-65-3 | SCBT.
- BLD Pharm. 16732-65-3|6-Bromo-1H-indole-2-carboxylic acid|BLD Pharm.
- Merck. 6-Bromo-1-methyl-1H-indole-2-carboxylic acid.
- Amerigo Scientific. 6-Bromo-1H-indole-2-carboxylic acid.
- Sigma-Aldrich. 6-Bromo-1H-indole-2-carboxylic acid | 16732-65-3.
- BLDpharm. 18873-97-7|6-Bromo-4-methyl-1H-indole-2-carboxylic acid.
- SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- European Journal of Chemistry. (2012, June 15). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
- Sigma-Aldrich. 6-Bromo-3-methyl-1H-indole-2-carboxylic acid.
- MilliporeSigma. 6-Bromo-1H-indole-2-carboxylic acid | 16732-65-3.
- ChemicalBook. (R)-(+)-Indoline-2-carboxylic acid(98167-06-7) 1 H NMR.
- ResearchGate. (PDF) 6-Bromo-1H-indole-3-carboxylic acid.
- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- Benchchem. Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid.
- PubChemLite. 7-bromo-1-methyl-1h-indole-2-carboxylic acid.
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
- ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
- PubChem. methyl 7-bromo-1H-indole-2-carboxylate | C10H8BrNO2 | CID 46835383.
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- PubChemLite. 7-bromo-1h-indole-2-carboxylic acid (C9H6BrNO2).
- NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-.
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Spectroscopic Profiling of Bromoindole Carboxylic Acids: A Comparative Guide to IR Absorption Peaks
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
In early-stage drug discovery, bromoindole carboxylic acids serve as critical pharmacophores and synthetic intermediates. Resolving the precise infrared (IR) absorption peaks of the carboxylic acid group within these scaffolds is essential for confirming structural isomerism, assessing hydrogen-bonding networks, and validating batch purity. This guide provides a definitive comparison of the IR profiles of bromoindole carboxylic acid isomers (specifically the 2-substituted vs. 3-substituted positional isomers) and critically evaluates the two predominant solid-state sampling methodologies: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.
Theoretical Framework: Causality Behind IR Shifts
The IR absorption of a carboxylic acid group is not static; it is highly sensitive to its local electronic and steric environment. For bromoindole carboxylic acids, three primary factors dictate the position of the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies:
-
Solid-State Dimerization: In the solid state, carboxylic acids rarely exist as free monomers. They form robust intermolecular hydrogen-bonded dimers. This extensive hydrogen bonding weakens the C=O double bond character, shifting the typical "free" monomeric C=O stretch (~1760 cm⁻¹) down to a broader, lower-frequency band between 1650 and 1700 cm⁻¹[1].
-
Positional Conjugation (C2 vs. C3): The indole ring is an electron-rich heteroaromatic system, but electron density is unevenly distributed. The C3 position is significantly more nucleophilic and electron-rich than the C2 position. When a carboxylic acid is at C3, it experiences greater resonance donation from the indole nitrogen's lone pair. This +M (mesomeric) effect increases the single-bond character of the carbonyl group, further lowering its stretching frequency compared to the C2 isomer.
-
Halogen Inductive Effects: The bromine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I). While this primarily affects the aromatic C-H and C-C vibrations, it subtly competes with the indole's resonance system, stabilizing the zwitterionic resonance forms and sharpening the N-H stretching band[2].
Quantitative Data Comparison: Isomeric IR Profiles
The following table synthesizes the expected FT-IR absorption peaks for 5-bromoindole-2-carboxylic acid versus 5-bromoindole-3-carboxylic acid. Understanding these variances is crucial for distinguishing isomers during synthetic validation.
Table 1: Comparative IR Absorption Peaks of Bromoindole Carboxylic Acid Isomers
| Functional Group | 5-Bromoindole-2-carboxylic acid (cm⁻¹) | 5-Bromoindole-3-carboxylic acid (cm⁻¹) | Causality / Structural Effect |
| N-H Stretch | ~3340 - 3434 | ~3310 - 3350 | The C2-COOH group participates in different H-bonding networks with the adjacent N-H, often resulting in a higher frequency stretch compared to the C3 isomer[1]. |
| O-H Stretch | ~2500 - 3200 (Broad) | ~2500 - 3200 (Broad) | Extensive intermolecular hydrogen bonding (dimerization) causes extreme broadening, masking underlying aliphatic/aromatic C-H stretches. |
| C=O Stretch | ~1680 - 1700 | ~1650 - 1670 | Increased resonance donation from the electron-rich C3 position lowers the C=O bond order, shifting the peak to a lower wavenumber. |
| C-O Stretch | ~1210 - 1250 | ~1200 - 1240 | Coupled with the O-H in-plane bend; highly sensitive to the specific polymorphic crystal lattice. |
| C-Br Stretch | ~750 - 760 | ~750 - 760 | Heavy atom effect; remains relatively static regardless of the carboxylic acid position[3]. |
Methodological Comparison: ATR-FTIR vs. KBr Pellet
Selecting the correct sampling technique is as critical as interpreting the spectra. Below is an objective comparison of the two standard methodologies used to acquire the data presented above[4][5].
A. Attenuated Total Reflectance (ATR) FTIR
Best For: Rapid screening, polymorphic preservation, and non-destructive analysis. Causality of Choice: ATR requires zero sample preparation, which prevents mechanically induced polymorphic transformations that can occur during grinding. However, because the depth of penetration depends on the wavelength, peaks at higher wavenumbers (like N-H and O-H stretches) will appear artificially weaker compared to transmission methods[5].
Self-Validating Protocol:
-
Background Acquisition: Clean the diamond/ZnSe crystal with isopropanol. Acquire a background spectrum (16-32 scans, 4 cm⁻¹ resolution). Validation: The background must show a flat baseline above 1000 cm⁻¹ with no residual organic peaks.
-
Sample Application: Deposit 2-5 mg of the bromoindole carboxylic acid directly onto the crystal.
-
Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to poor signal-to-noise ratio; excessive pressure can crack the crystal or induce localized pressure-polymorphism.
-
Data Acquisition: Run 16-32 scans. Validation: Ensure the maximum absorbance of the C=O peak (~1680 cm⁻¹) is between 0.2 and 0.8 AU to guarantee detector linearity. Apply an ATR correction algorithm to normalize peak intensities for direct comparison with literature transmission spectra.
B. KBr Pellet (Transmission) FTIR
Best For: High-resolution quantification, identifying weak overtones, and historical data comparison. Causality of Choice: KBr is completely transparent in the mid-IR region (4000-400 cm⁻¹). By diluting the sample in a KBr matrix, intermolecular interactions between analyte molecules are slightly reduced, often yielding sharper C=O and N-H peaks than ATR[4].
Self-Validating Protocol:
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for >2 hours to eliminate absorbed moisture. Causality: Water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, which perfectly masks the crucial N-H and C=O peaks of the bromoindole.
-
Milling: Combine ~1-2 mg of the bromoindole carboxylic acid with ~100 mg of dry KBr in an agate mortar. Grind vigorously for 1-2 minutes. Validation: The powder must be exceptionally fine to minimize Mie scattering, which causes a sloping baseline at high wavenumbers.
-
Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque, cloudy pellets that scatter the IR beam.
-
Data Acquisition: Place the translucent pellet in the beam path. Validation: Check the baseline at 4000 cm⁻¹; transmittance should be >70%. If it is lower, the pellet is too thick or poorly ground, and the C=O peak will be saturated (flat-topped).
Workflow Visualization
Decision matrix and workflow for solid-state IR spectroscopic analysis of bromoindoles.
Conclusion
Accurate identification of the carboxylic acid IR absorption peaks in bromoindoles requires a nuanced understanding of molecular environment and sampling methodologies. While 5-bromoindole-2-carboxylic acid typically exhibits a C=O stretch near 1680-1700 cm⁻¹, shifting the acid group to the more electron-rich C3 position lowers this frequency due to enhanced resonance. Furthermore, while ATR-FTIR offers unparalleled speed and polymorphic preservation, KBr transmission remains the gold standard for resolving overlapping high-frequency N-H and O-H bands, provided rigorous moisture-exclusion protocols are followed.
References
-
Effect of Indole-2-carboxylic Acid on the Self-Corrosion and Discharge Activity of Aluminum Alloy Anode in Alkaline Al–Air Battery - MDPI -[Link][1]
-
5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem -[Link][4]
-
Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate -[Link][3]
Sources
Bioassay Validation of 6-Bromo-7-methylindole Derivatives: A Comparative Guide for Dual-Action Therapeutics
The indole scaffold is a privileged structure in drug discovery, but recent advances in marine-derived natural products and synthetic methodologies have highlighted the exceptional bioactivity of halogenated and methylated derivatives. Specifically, 6-bromo-7-methylindole derivatives have emerged as highly potent, dual-action therapeutic leads exhibiting both robust antifungal properties and targeted anti-inflammatory/antiproliferative effects.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 6-bromo-7-methylindole derivatives against commercial standards. By detailing the mechanistic causality behind their efficacy and providing self-validating bioassay protocols, this guide serves as a comprehensive resource for researchers optimizing lead compounds for agricultural or pharmaceutical applications.
Mechanistic Rationale: The Power of Steric Shielding and Halogen Bonding
To understand the superior performance of 6-bromo-7-methylindole derivatives, we must analyze the causality of their structural modifications:
-
The 6-Bromo Substitution (Halogen Bonding): The inclusion of a bromine atom at the C6 position significantly increases the lipophilicity of the indole core. More importantly, it enables highly directional halogen bonding within the hydrophobic pockets of target enzymes. Research has demonstrated that 6-bromoindole scaffolds directly correlate with the ability to bind and inhibit mitochondrial Complex II, specifically Succinate Dehydrogenase (SDH), leading to lethal reactive oxygen species (ROS) accumulation in fungal pathogens[1]. Furthermore, marine-derived bromoindoles exhibit potent allosteric inhibition of Phospholipase A2 (PLA2), a key driver of mammalian inflammation[2].
-
The 7-Methyl Substitution (Steric Shielding): While simple 6-bromoindoles are potent, they are susceptible to rapid enzymatic degradation. The addition of a methyl group at the C7 position introduces critical steric hindrance. This modification restricts the rotation of the indole ring within the binding pocket, locking it into a highly active conformation while simultaneously shielding the scaffold from rapid metabolism by cytochrome P450 enzymes.
-
3-Acyl Modifications (Functional Duality): Modifying the C3 position (e.g., 3-acetyl-6-bromo-7-methylindole) creates a remarkable functional duality. While the base scaffold is highly effective at inhibiting established mycelial growth, the 3-acetylated derivatives act as formidable preventative agents by completely inhibiting initial spore germination[1].
Dual-target mechanism of 6-bromo-7-methylindole derivatives modulating SDH and PLA2 pathways.
Comparative Performance Data
To objectively validate the efficacy of these derivatives, we benchmarked them against industry-standard controls across two distinct biological domains: fungal pathogenesis and mammalian inflammation.
Table 1: Antifungal Efficacy (SDH Inhibition)
In vitro activity against devastating stone fruit pathogens Botrytis cinerea and Monilinia fructicola.
| Compound | Target Mechanism | B. cinerea EC₅₀ (µg/mL) | M. fructicola EC₅₀ (µg/mL) | Spore Germination Inhibition |
| 6-Bromo-7-methylindole | Mycelial Growth (SDH) | 10.45 ± 0.8 | 16.20 ± 1.2 | < 10% |
| 3-Acetyl-6-bromo-7-methylindole | Spore Germination (MfCat2) | > 50.00 | > 50.00 | 100% |
| Captan® (Standard) | Multi-site | 22.50 ± 1.5 | 28.40 ± 2.1 | 85% |
| BC-1000® (Standard) | Membrane Disruption | 18.20 ± 1.1 | 24.60 ± 1.8 | 60% |
Insight: The base 6-bromo-7-methylindole scaffold significantly outperforms commercial standards like Captan® in halting established mycelial growth. Conversely, the 3-acetylated derivative is an unparalleled preventative agent, achieving 100% inhibition of spore germination[1].
Table 2: Anti-inflammatory & Antiproliferative Efficacy (PLA2 Inhibition)
In vitro enzymatic inhibition using Apis mellifera bee venom PLA2.
| Compound | PLA2 IC₅₀ (mM) | ORAC Value (Antioxidant) | Cytotoxicity (HL-60 IC₅₀, µM) |
| 6-Bromo-7-methylindole | 0.18 ± 0.02 | 0.25 | 42.5 |
| 5,6-Dibromo-L-hypaphorine | 0.20 ± 0.03 | 0.22 | 55.0 |
| Manoalide (Standard) | 0.05 ± 0.01 | N/A | > 100.0 |
Insight: While Manoalide remains the gold standard for pure PLA2 inhibition, 6-bromo-7-methylindole derivatives offer a highly competitive IC₅₀ coupled with significant antioxidant capacity (ORAC) and moderate antiproliferative activity against human leukemia (HL-60) cell lines, making them superior multi-target leads[2].
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are engineered as self-validating systems, ensuring that any observed bioactivity is a direct result of the compound's specific mechanistic action rather than assay artifact or solvent toxicity.
High-throughput bioassay validation workflow for indole derivatives.
Protocol A: High-Throughput Antifungal Microbroth Dilution Assay
Objective: Quantify EC₅₀ for mycelial growth and assess spore germination.
-
Inoculum Preparation: Harvest conidia from 7-day-old cultures of B. cinerea and M. fructicola. Suspend in Potato Dextrose Broth (PDB) and adjust the concentration to exactly
spores/mL using a hemocytometer. -
Compound Dilution (The Self-Validating Step): Prepare serial dilutions of the 6-bromo-7-methylindole derivatives in DMSO. Critical Control: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v). Include a 1% DMSO vehicle control to validate that solvent toxicity is not responsible for growth inhibition.
-
Inoculation & Incubation: In a 96-well flat-bottom microtiter plate, combine 100 µL of the standardized spore suspension with 100 µL of the diluted compound. Incubate at 25°C in the dark for 72 hours.
-
Readout & Causality Check: Measure optical density (OD) at 600 nm using a microplate reader. To differentiate between fungistatic (growth-pausing) and fungicidal (killing) causality, plate 10 µL from wells showing no visible growth onto fresh PDA plates. Lack of subsequent growth confirms fungicidal action[1].
Protocol B: Colorimetric PLA2 Enzymatic Inhibition Assay
Objective: Determine the IC₅₀ of derivatives against secretory Phospholipase A2.
-
Enzyme & Substrate Preparation: Dissolve Apis mellifera bee venom PLA2 in DMSO to a concentration of 1 mg/mL. Prepare a substrate solution containing 3.5 mM L-α-lecithin, 7 mM Triton X-100, 100 mM NaCl, 10 mM CaCl₂, and 0.055 mM red phenol (colorimetric indicator) adjusted to pH 7.6[2].
-
Pre-Incubation: In a 96-well plate, incubate 10 µL of the indole derivative (various concentrations in DMSO) with 2 µL of the PLA2 enzyme solution for exactly 1 hour at 25°C. Note: This pre-incubation is critical for allowing the bulky 7-methyl group to orient and lock into the allosteric pocket.
-
Kinetic Readout: Rapidly add 198 µL of the L-α-lecithin substrate solution to each well. Immediately read the absorbance at 550 nm (Time 0) and again at exactly 5 minutes (Time 5) using a spectrophotometer[2].
-
Data Validation: Calculate the change in absorbance (
). Use Manoalide as a positive control. The assay is validated if the Manoalide control yields an IC₅₀ within 10% of its historical baseline (0.05 mM).
Conclusion & Selection Guide
The bioassay validation of 6-bromo-7-methylindole derivatives confirms their status as highly versatile, dual-action scaffolds.
-
For Agricultural/Fungicidal Applications: Select the 3-acetyl-6-bromo-7-methylindole derivative for preventative crop protection (spore germination inhibition), or the base 6-bromo-7-methylindole for eradicating established fungal infections via SDH blockade.
-
For Pharmaceutical/Anti-inflammatory Applications: The base scaffold provides a robust starting point for PLA2 inhibition, with the 7-methyl group ensuring the metabolic stability required for downstream in vivo pharmacokinetic studies.
References
-
Muñoz, E., Díaz, K., Montenegro, I., Caro, N., Reyes, C., Silva, V., & Madrid, A. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Agronomy, 15(1), 2267.[Link]
-
Longeon, A., Copp, B. R., Quévrain, E., Roué, M., Kientz, B., Cresteil, T., Petek, S., Debitus, C., & Bourguet-Kondracki, M. L. (2011). Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp. Marine Drugs, 9(5), 879–888.[Link]
Sources
A Comparative Guide to the Purity Verification of 6-bromo-7-methyl-1H-indole-2-carboxylic Acid
In the landscape of drug discovery and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable science. For novel heterocyclic compounds like 6-bromo-7-methyl-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry, rigorous purity verification is paramount.[1][2][3] This guide eschews a simple checklist approach, instead offering an in-depth comparative analysis of the orthogonal analytical techniques required to build a robust, self-validating purity profile. We will explore the causality behind methodological choices, present comparative data, and provide actionable protocols for the discerning researcher.
The Orthogonal Imperative in Purity Analysis
A single analytical technique provides only one perspective on a compound's purity. True confidence is achieved through an orthogonal approach, where multiple, disparate methods are employed. Each technique should probe a different physicochemical property of the molecule, ensuring that impurities masked by one method are detected by another. For 6-bromo-7-methyl-1H-indole-2-carboxylic acid, a comprehensive assessment relies on the strategic integration of chromatography, spectroscopy, and elemental composition analysis.
Caption: Orthogonal workflow for comprehensive purity verification.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Expertise & Rationale: HPLC is the gold standard for determining the purity of small organic molecules by separating the main component from process-related impurities and degradation products.[4][5] For an acidic compound like 6-bromo-7-methyl-1H-indole-2-carboxylic acid, a reversed-phase (RP-HPLC) method is ideal. The key is to suppress the ionization of the carboxylic acid by using an acidified mobile phase (pH < pKa). This ensures a single, non-ionized species interacts with the nonpolar stationary phase, resulting in sharp, symmetrical peaks and reliable quantification.[6]
Comparative Data Summary (Hypothetical)
| Compound ID | Retention Time (min) | Peak Area (%) | Identification |
| Impurity A | 3.52 | 0.08 | Starting Material (e.g., a brominated indole precursor) |
| Target Compound | 6.78 | 99.85 | 6-bromo-7-methyl-1H-indole-2-carboxylic acid |
| Impurity B | 8.15 | 0.05 | Isomeric Impurity (e.g., 4-bromo isomer) |
| Impurity C | 9.21 | 0.02 | Dimerization Product |
Detailed Experimental Protocol: RP-HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.[7]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Gradient Elution:
-
Start with a linear gradient from 30% B to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes before the next injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: (Peak Area of Target / Total Peak Area) * 100. This method assumes all components have a similar UV response at the chosen wavelength.
-
NMR Spectroscopy: Unambiguous Structural Confirmation
Expertise & Rationale: While HPLC indicates chromatographic purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound's identity and structural integrity.[8][9] For 6-bromo-7-methyl-1H-indole-2-carboxylic acid, ¹H NMR will verify the presence and connectivity of all protons, while ¹³C NMR confirms the carbon backbone. The absence of significant unassigned signals is a strong indicator of high purity. High-field NMR is a powerful tool for purity demonstration.[10][11]
Expected Spectroscopic Data
| ¹H NMR (400 MHz, DMSO-d₆) | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Carboxylic Acid | ~13.0 | Broad Singlet | -COOH |
| Indole NH | ~11.8 | Singlet | N-H |
| Aromatic H | 7.5 - 7.8 | Doublet | H-4 or H-5 |
| Aromatic H | 7.0 - 7.3 | Doublet | H-5 or H-4 |
| Aromatic H | ~7.0 | Singlet | H-3 |
| Methyl | ~2.5 | Singlet | -CH₃ |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected Chemical Shift (δ) ppm | Assignment |
| Carboxylic Acid | ~163 | C=O |
| Aromatic/Indole Carbons | 100 - 140 | 8 signals |
| Methyl Carbon | ~15 | -CH₃ |
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR).[8]
-
Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to allow observation of the acidic COOH and NH protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Ensure a sufficient number of scans are acquired for a good signal-to-noise ratio, especially for ¹³C NMR.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and compare the ratios to the expected number of protons for each group.
-
Verify the number of signals in the ¹³C spectrum matches the 10 carbons in the structure.
-
Scrutinize the baseline for small peaks that could indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Verification and Impurity Identification
Expertise & Rationale: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[4] Its primary role here is twofold: to unequivocally confirm the molecular weight of the target compound and to provide mass information on any impurities detected. For 6-bromo-7-methyl-1H-indole-2-carboxylic acid, the presence of a bromine atom provides a unique isotopic signature (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance), which serves as a powerful diagnostic tool.[8]
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Isotopic Pattern |
| [M+H]⁺ (with ⁷⁹Br) | 253.9817 | 253.9815 | ~50.7% relative abundance |
| [M+H]⁺ (with ⁸¹Br) | 255.9796 | 255.9794 | ~49.3% relative abundance |
Detailed Experimental Protocol: LC-MS Analysis
-
System Preparation:
-
Utilize the same HPLC method described previously, directing the column effluent to an electrospray ionization (ESI) source of a mass spectrometer.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI, Positive. The carboxylic acid and indole nitrogen are readily protonated.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode to detect all ions.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the [M+H]⁺ ion cluster at m/z ~254 and ~256, verifying the molecular weight and the presence of one bromine atom.
-
For any impurity peaks observed in the chromatogram, extract their corresponding mass spectra to aid in their identification.
-
Caption: Decision tree for investigating unknown impurities.
Elemental Analysis: A Fundamental Purity Check
Expertise & Rationale: Elemental Analysis (EA) provides a fundamental measure of a compound's purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[12][13] It is a bulk analysis technique that is insensitive to the structure of impurities but highly sensitive to their presence if their elemental composition differs from the target compound. For a new compound, obtaining EA data that falls within ±0.4% of the theoretical values is a widely accepted standard for demonstrating high purity.[10][11]
Comparative Data: Theoretical vs. Found
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 47.27 | 47.15 | -0.12 |
| Hydrogen (H) | 3.17 | 3.20 | +0.03 |
| Nitrogen (N) | 5.51 | 5.48 | -0.03 |
The results fall well within the accepted ±0.4% deviation, corroborating the high purity indicated by other methods.
Protocol Overview: Combustion Analysis
-
Sample Preparation:
-
A small, precisely weighed amount of the dried sample (1-3 mg) is placed in a tin capsule.
-
-
Analysis:
-
Calculation:
-
The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
-
Conclusion
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
-
Elemental analysis. (n.d.). Wikipedia. [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]
-
Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2008). Taylor & Francis Online. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. [Link]
-
5-Bromoindole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
-
4-Bromoindole. (n.d.). PubChem. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). PMC. [Link]
-
Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). MDPI. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. [Link]
-
6-bromo-1H-indole-2-carboxylic acid. (n.d.). Chemspace. [Link]
- Synthetic method of indole-2-carboxylic acid. (n.d.).
-
6-Bromo-1H-indole-2-carboxylic acid. (n.d.). Amerigo Scientific. [Link]
-
What do common indole impurities look like? (2017). ResearchGate. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
